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  • Product: 3-methyl-4-phenyl-1,2-oxazole
  • CAS: 25388-20-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-methyl-4-phenyl-1,2-oxazole: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Niche Heterocycle The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Heterocycle

The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] This guide focuses on a specific, lesser-documented isomer, 3-methyl-4-phenyl-1,2-oxazole. While direct experimental data for this compound is limited in publicly accessible literature, this document serves as a comprehensive technical resource by synthesizing information from closely related analogues and established synthetic methodologies. We will delve into its chemical architecture, project its physicochemical and spectroscopic characteristics, and provide a detailed, field-proven protocol for its synthesis. This guide is designed to empower researchers with the foundational knowledge and practical insights necessary to explore the potential of this intriguing molecule.

Chemical Structure and Isomeric Considerations

3-methyl-4-phenyl-1,2-oxazole belongs to the isoxazole family, a class of five-membered heterocyclic aromatic compounds containing one nitrogen and one oxygen atom in adjacent positions. The precise arrangement of substituents on the isoxazole ring is critical to its chemical identity and reactivity. In the case of 3-methyl-4-phenyl-1,2-oxazole, the methyl group is positioned at the 3rd carbon, and the phenyl group is at the 4th carbon.

It is crucial to distinguish this isomer from its more commonly reported counterparts, such as 3-methyl-5-phenylisoxazole and 5-methyl-3-phenylisoxazole, as the position of the phenyl group significantly influences the molecule's electronic properties, steric hindrance, and ultimately, its biological activity.

Molecular Formula: C₁₀H₉NO

SMILES: CC1=NOC=C1C2=CC=CC=C2[2]

InChIKey: HTSGAODELQKLKY-UHFFFAOYAY[2]

Projected Physical and Chemical Properties

Table 1: Projected Physicochemical Properties of 3-methyl-4-phenyl-1,2-oxazole

PropertyProjected ValueRemarks and Comparative Data
Molecular Weight 159.19 g/mol Calculated from the molecular formula.
Appearance White to off-white solidBased on the appearance of similar phenylisoxazole derivatives.[3]
Melting Point Not availableData for this specific isomer is not published. For comparison, 5-methyl-3-phenylisoxazole-4-carboxylic acid has a melting point of 192-194 °C.[4]
Boiling Point Not availableData for this specific isomer is not published.
Solubility Soluble in common organic solvents (e.g., DMSO, chloroform, ethyl acetate)Based on the general solubility of small aromatic heterocyclic compounds.
Density Not availableData for this specific isomer is not published.

Spectroscopic Profile (Projected)

The spectroscopic signature of a molecule is fundamental to its identification and characterization. While specific spectra for 3-methyl-4-phenyl-1,2-oxazole are not available, we can predict the key features of its ¹H NMR and ¹³C NMR spectra based on data from analogous compounds.

Table 2: Projected ¹H and ¹³C NMR Chemical Shifts for 3-methyl-4-phenyl-1,2-oxazole

Atom Projected ¹H NMR Chemical Shift (δ, ppm) Projected ¹³C NMR Chemical Shift (δ, ppm) Rationale and Comparative Data
Methyl Protons (-CH₃) 2.2 - 2.510 - 15In related 3-methylisoxazole derivatives, the methyl protons typically appear in this upfield region. For example, in 4-allyl-3-methyl-5-phenylisoxazole, the methyl protons are observed at 2.25 ppm, and the methyl carbon at 10.1 ppm.[5]
Isoxazole Proton (C5-H) 8.0 - 8.5150 - 155The proton at the 5-position of the isoxazole ring is expected to be in the downfield aromatic region.
Phenyl Protons (-C₆H₅) 7.2 - 7.8 (multiplet)125 - 135The protons of the phenyl ring will exhibit a complex multiplet in this range.
Isoxazole Carbon (C3) -160 - 165The carbon bearing the methyl group.
Isoxazole Carbon (C4) -110 - 115The carbon bearing the phenyl group. This is expected to be more shielded compared to C3 and C5.
Phenyl Carbon (C-ipso) -128 - 132The carbon of the phenyl ring directly attached to the isoxazole ring.

Infrared (IR) Spectroscopy: Key expected peaks would include C-H stretching from the aromatic and methyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching from the aromatic and isoxazole rings (~1400-1600 cm⁻¹), and C-O stretching (~1000-1300 cm⁻¹).

Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z = 159.

Synthesis of 3-methyl-4-phenyl-1,2-oxazole: A Proposed Protocol

The synthesis of 4-substituted isoxazoles can be challenging due to regioselectivity issues. A plausible and effective method for the preparation of 3-methyl-4-phenyl-1,2-oxazole involves a [3+2] cycloaddition reaction. The following protocol is based on established methodologies for the synthesis of polysubstituted phenylisoxazoles.[6]

Rationale for Synthetic Strategy

The chosen method, a [3+2] cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings. This approach offers good control over the substitution pattern when appropriate precursors are used. The reaction involves the cycloaddition of a nitrile oxide with an alkyne or an alkene. In our proposed synthesis, we will generate the nitrile oxide in situ from an oxime to react with an appropriately substituted enamine.

Experimental Protocol

Reaction Scheme:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Benzaldehyde Oxime R [3+2] Cycloaddition in DMF, 25 °C A->R B Dimethyl-(2-phenylvinyl)-amine B->R C N-Chlorosuccinimide (NCS) C->R D Triethylamine (TEA) D->R P 3-methyl-4-phenyl-1,2-oxazole R->P

A proposed synthetic workflow for 3-methyl-4-phenyl-1,2-oxazole.

Materials:

  • Benzaldehyde oxime

  • Dimethyl-(2-phenylvinyl)-amine

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of benzaldehyde oxime (1.0 mmol) and dimethyl-(2-phenylvinyl)-amine (1.2 mmol) in anhydrous DMF (6 mL) in a round-bottom flask, add N-Chlorosuccinimide (NCS) (2.0 mmol).

  • Base Addition: Add triethylamine (TEA) (1.0 mmol) dropwise to the stirred solution at room temperature (25 °C).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methyl-4-phenyl-1,2-oxazole.

Potential Applications in Drug Discovery

While 3-methyl-4-phenyl-1,2-oxazole itself is not extensively studied, the broader class of 4-phenylisoxazole derivatives has shown significant promise in various therapeutic areas. This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Potential Biological Activities:

  • Antibacterial Agents: Derivatives of 4-nitro-3-phenylisoxazole have demonstrated potent antibacterial activity against plant pathogens like Xanthomonas oryzae.[6] This suggests that modifications of the 3-methyl-4-phenyl-1,2-oxazole core could lead to new antibacterial compounds.

  • Anticancer Activity: Isoxazole derivatives are known to exhibit anticancer properties. For example, certain 4-phenoxy-phenyl isoxazoles act as acetyl-CoA carboxylase (ACC) inhibitors, a target in cancer therapy.[7]

  • Anti-inflammatory and Analgesic Properties: The isoxazole ring is a component of several non-steroidal anti-inflammatory drugs (NSAIDs).

The following diagram illustrates a conceptual pathway where a hypothetical 3-methyl-4-phenyl-1,2-oxazole derivative could act as an enzyme inhibitor, a common mechanism for drug action.

G cluster_pathway Conceptual Drug Action Pathway D 3-methyl-4-phenyl-1,2-oxazole Derivative I Inhibition D->I E Target Enzyme (e.g., in a pathogen or cancer cell) P Product E->P B Biological Effect (e.g., cell death, reduced inflammation) E->B S Substrate S->E P->B I->E

Conceptual pathway of an isoxazole derivative as an enzyme inhibitor.

Conclusion and Future Directions

3-methyl-4-phenyl-1,2-oxazole represents an under-explored area within the vast field of heterocyclic chemistry. This guide has provided a structured overview of its chemical nature, projected properties, and a viable synthetic route. The potential for this scaffold in drug discovery, inferred from the activities of its analogues, is significant. Future research should focus on the successful synthesis and thorough characterization of this compound to validate the projected data and to explore its biological activities through systematic screening. The insights provided herein are intended to serve as a solid foundation for such future endeavors.

References

  • Beilstein Journal of Organic Chemistry. Supporting Information for: Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

  • Supporting Information for: Rh(III)-Catalyzed C-H Annulation of N-Phenoxyacetamides with Dioxazolones: A Strategy for the Synthesis of Dibenz[b,f][2][5]oxazepines. [Link]

  • Supporting Information for: Palladium-Catalyzed Allylation of 3,5-Disubstituted Isoxazoles with Allylic Alcohols. [Link]

  • Zhang, Y., et al. (2022). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1635-1646. [Link]

  • Balakrishnan, B., et al. (2011). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1575. [Link]

  • Zhang, Y., et al. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 12(40), 25633-25638. [Link]

  • Shakya, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-287. [Link]

  • Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 225-235. [Link]

  • Jasim, H. A., et al. (2024). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences, 14(2), 1-14. [Link]

  • Al-Hourani, B. J., & El-Elimat, T. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166. [Link]

  • Ahmed, A. A. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 35(1), 346-354. [Link]

  • Kącka-Zych, A., & Wzorek, Z. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 29(18), 4301. [Link]

  • ChemBK. 5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXYLIC ACID. [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(5), o897. [Link]

  • Shirole, A. R., & Shirole, A. V. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(16), 6099. [Link]

Sources

Exploratory

In vitro biological activity of 3-methyl-4-phenyl-1,2-oxazole

An In-Depth Technical Guide to the In Vitro Biological Activity of 3-Methyl-4-phenyl-1,2-oxazole As drug discovery pivots toward targeted epigenetic modulation and precise cytoskeletal regulation, the 3-methyl-4-phenyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 3-Methyl-4-phenyl-1,2-oxazole

As drug discovery pivots toward targeted epigenetic modulation and precise cytoskeletal regulation, the 3-methyl-4-phenyl-1,2-oxazole (commonly referred to as 3-methyl-4-phenylisoxazole) scaffold has emerged as a highly privileged pharmacophore. Far from being a mere structural curiosity, this heterocyclic core serves as the foundational fragment for some of the most potent in vitro modulators of bromodomain and extra-terminal (BET) proteins, as well as specific heat shock proteins.

This whitepaper dissects the mechanistic causality, quantitative biological activity, and self-validating experimental workflows associated with 3-methyl-4-phenylisoxazole derivatives, providing a comprehensive framework for application scientists and drug development professionals.

Mechanistic Grounding: The Epigenetic Axis

The primary and most extensively validated in vitro biological activity of the 3-methyl-4-phenylisoxazole core is its role as an acetyl-lysine (KAc) mimic, specifically targeting the reader domains of BET family proteins (BRD2, BRD3, BRD4, and BRDT)[1][2].

Bromodomains are epigenetic reader modules that regulate gene transcription by recognizing acetyl-lysine modifications on histone tails[2]. The binding pocket of BRD4, for instance, is highly hydrophobic but contains a critical conserved asparagine (Asn140) and a network of water molecules coordinated by a conserved tyrosine (Tyr97)[1].

The Causality of the Pharmacophore: Fragment-based drug discovery (FBDD) identified 5-amino-3-methyl-4-phenylisoxazole as a highly efficient KAc mimic[1][2]. The structural causality for this activity is three-fold:

  • Hydrogen Bonding: The nitrogen and oxygen atoms of the 1,2-oxazole ring act as hydrogen bond acceptors, perfectly mimicking the carbonyl oxygen of acetyl-lysine to engage Asn140 and the Tyr97-coordinated water network[1].

  • Steric Complementarity: The 3-methyl group occupies a small, lipophilic cavity at the base of the binding pocket, directly mimicking the methyl group of the natural acetyl moiety[1].

  • Hydrophobic Packing: The critical addition of the 4-phenyl group allows the molecule to project outward into the "WPF shelf" (comprising Trp81, Pro82, and Phe83). This provides essential π−π stacking and hydrophobic interactions that drive the affinity from the micromolar range (for the bare fragment) down to the low nanomolar range in optimized derivatives[1][2].

BRD4_Pathway AcK Acetylated Histone (Chromatin) BRD4 BRD4 Reader Domain (Asn140 / Tyr97) AcK->BRD4 Recruits PTEFb P-TEFb Complex (Transcription Activation) BRD4->PTEFb Activates Oncogene Oncogene Expression (e.g., c-Myc) PTEFb->Oncogene Elongation Isoxazole 3-Methyl-4-phenylisoxazole (KAc Mimic) Isoxazole->BRD4 Competitive Inhibition (Orthosteric Blockade)

BRD4 signaling pathway and the competitive orthosteric blockade by 3-methyl-4-phenylisoxazole.

Alternative Target Engagement: Cytoskeletal Regulation via Hsp27

Beyond epigenetic modulation, specific derivatives of the 4-phenylisoxazole scaffold—most notably KRIBB3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole)—exhibit profound in vitro anti-migratory and anti-invasive activities in tumor cells[3].

Mechanism of Action: Using affinity chromatography, researchers identified Heat Shock Protein 27 (Hsp27) as the direct in vitro target of KRIBB3[3]. Hsp27 is a molecular chaperone that, upon phosphorylation by Protein Kinase C (PKC), regulates actin cytoskeletal dynamics. By directly binding to Hsp27, the isoxazole derivative blocks PKC-dependent phosphorylation of Hsp27[3]. This halts the cytoskeletal remodeling required for tumor cell migration, effectively acting as a "cell stopper" in highly metastatic lines like MDA-MB-231[3].

Quantitative Data Summary

The biological activity of the 3-methyl-4-phenylisoxazole core is highly tunable based on its functionalization. The table below summarizes the in vitro quantitative metrics across key derivatives.

Compound / DerivativePrimary TargetAssay MethodologyPotency (IC₅₀ / K_d)Phenotypic In Vitro Outcome
5-amino-3-methyl-4-phenylisoxazole BRD4(1)Fragment Screening / X-Ray~Micromolar[1]Baseline KAc mimicry; structural probe[1][2].
Phenylisoxazole carboxamide BRD4(1)AlphaScreen26 nM[1]Robust displacement of BRD4 from chromatin[1].
Phenylisoxazole sulfonamide BRD4(1) / BRD4(2)TR-FRET / AlphaScreen70 nM / 140 nM[4]Suppression of leukemia cell proliferation[4].
KRIBB3 Hsp27Affinity Chromatography50 nM (Cellular Migration)[3]Blockade of MDA-MB-231 cell invasion[3].

Self-Validating Experimental Protocol: BRD4 AlphaScreen Assay

To rigorously quantify the in vitro biological activity of 3-methyl-4-phenylisoxazole derivatives against BET bromodomains, the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is the industry standard.

As a Senior Application Scientist, I mandate that this protocol be run as a self-validating system . Because AlphaScreen relies on singlet oxygen channeling, lipophilic or highly conjugated heterocycles can sometimes act as Pan-Assay Interference Compounds (PAINS) by quenching singlet oxygen or acting as inner-filter effectors. Therefore, a parallel counter-screen is integrated directly into the workflow to guarantee that the observed IC₅₀ is driven by true orthosteric target engagement, not assay artifact.

Step-by-Step Methodology:

Step 1: Reagent Preparation & Equilibration

  • Prepare assay buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA. Causality: CHAPS prevents non-specific hydrophobic aggregation of the isoxazole compounds, ensuring accurate dose-response curves.

  • Dilute His-tagged BRD4-BD1 protein to a final well concentration of 50 nM.

  • Dilute the natural ligand mimic, Biotinylated-Histone H4 tetra-acetylated peptide (Biotin-H4K5/8/12/16Ac), to 50 nM.

Step 2: Compound Dispensing & Incubation

  • Acoustically dispense (via Echo liquid handler) the 3-methyl-4-phenylisoxazole derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well ProxiPlate.

  • Add the BRD4-BD1 protein and incubate for 30 minutes at room temperature to allow the inhibitor to reach binding equilibrium with the bromodomain pocket.

Step 3: Ligand Competition

  • Add the Biotin-H4 peptide. Incubate for an additional 30 minutes. If the isoxazole is active, it will competitively exclude the peptide from the BRD4 pocket.

Step 4: Bead Addition (Light-Sensitive)

  • Under subdued green light, add Streptavidin-coated Donor beads (which bind the Biotin-peptide) and Nickel Chelate (Ni-NTA) Acceptor beads (which bind the His-BRD4) to a final concentration of 10 µg/mL each. Incubate for 1 hour.

Step 5: Signal Detection & Self-Validation (Counter-Screen)

  • Main Assay: Excite the plate at 680 nm. Measure emission at 520–620 nm. A decrease in luminescence indicates successful competitive inhibition by the isoxazole.

  • Self-Validation (TruHits): In a parallel set of wells, incubate the compounds with a pre-conjugated Biotin-His-tag peptide and the same beads. Logic: This complex forces the donor and acceptor beads together independently of BRD4. If the isoxazole compound reduces the signal in this counter-screen, it is a false positive (singlet oxygen quencher). True biological activity is confirmed only when the main assay signal drops while the counter-screen signal remains stable.

AlphaScreen Step1 Step 1: Reagent Prep His-BRD4 & Biotin-AcK Peptide Step2 Step 2: Compound Incubation Add Isoxazole Derivatives Step1->Step2 Step3 Step 3: Bead Addition Streptavidin Donor & Ni-NTA Acceptor Step2->Step3 Validation Self-Validation Counter-Screen (Biotin-His Peptide Control) Step2->Validation Parallel Run Step4 Step 4: Laser Excitation 680 nm Illumination Step3->Step4 Step5 Step 5: Signal Detection Measure 520-620 nm Emission Step4->Step5 Validation->Step5 Compare Signals

Self-validating AlphaScreen workflow for quantifying isoxazole-BRD4 target engagement.

Conclusion

The 3-methyl-4-phenyl-1,2-oxazole motif is a masterclass in structural efficiency. By natively mimicking the hydrogen-bonding profile of acetyl-lysine while leveraging its phenyl ring to exploit the lipophilic WPF shelf of bromodomains, it achieves profound in vitro biological activity[1][2]. Furthermore, its structural versatility allows it to be tuned for entirely different biological pathways, such as the direct inhibition of Hsp27 to arrest tumor cell migration[3]. For drug development professionals, this scaffold represents a highly tractable starting point for both epigenetic therapies and anti-metastatic agents.

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Foundational

A Technical Guide to the Electronic and Steric Properties of 3-Methyl-4-Phenyl-1,2-Oxazole

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the core electronic and steric characteristics of 3-methyl-4-phenyl-1,2-oxazole, a heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core electronic and steric characteristics of 3-methyl-4-phenyl-1,2-oxazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2-oxazole (or isoxazole) scaffold is a key structural motif in numerous pharmacologically active agents, and understanding its fundamental properties is crucial for rational drug design and development. This document synthesizes theoretical principles with experimental data, detailing the computational modeling, spectroscopic characterization, and crystallographic analysis used to define the molecule's reactivity, conformation, and potential for intermolecular interactions. Methodologies are explained from a causal perspective, providing researchers and drug development professionals with both the "how" and the "why" of its characterization.

Introduction: The Significance of the 1,2-Oxazole Scaffold

Heterocyclic compounds are the bedrock of modern pharmacology, with nitrogen and oxygen-containing rings forming the core of countless therapeutic agents.[1] Among these, the oxazole family, specifically the 1,2-oxazole isomer (isoxazole), is a five-membered ring noted for its stability and versatile biological activity.[2][3] The substitution pattern on the oxazole ring plays a pivotal role in defining its pharmacological profile, which can include anti-inflammatory, antibacterial, anticancer, and anticonvulsant properties.[2][4][5]

3-Methyl-4-phenyl-1,2-oxazole combines the foundational oxazole ring with two key substituents: a methyl group at the 3-position and a phenyl group at the 4-position. This specific arrangement dictates the molecule's three-dimensional shape and the distribution of its electron density. These two factors—sterics and electronics—are paramount as they govern how the molecule interacts with biological targets like enzymes and receptors. This guide will dissect these properties through the lens of both computational and experimental science.

Molecular Structure and Synthesis

The foundational step to understanding a molecule's properties is to establish its structure and a reliable method for its synthesis.

Caption: Chemical structure of 3-methyl-4-phenyl-1,2-oxazole.

A prevalent and effective method for synthesizing the 1,2-oxazole nucleus involves the reaction of a chalcone (an α,β-unsaturated ketone) with hydroxylamine hydrochloride.[6] This cycloaddition reaction provides a robust pathway to the core scaffold.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Process cluster_end Product & Analysis Chalcone α-Phenylchalcone Derivative Mix Mix in Presence of Base (e.g., Sodium Acetate) Chalcone->Mix Hydroxylamine Hydroxylamine HCl Hydroxylamine->Mix Reflux Heat / Reflux Mix->Reflux Cyclization Workup Aqueous Workup & Extraction Reflux->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product 3-Methyl-4-Phenyl-1,2-Oxazole Purify->Product Characterization Spectroscopic Characterization (NMR, IR, MS) Product->Characterization

Caption: General workflow for the synthesis of 1,2-oxazole derivatives.

Electronic Properties: A Tale of Two Analyses

The electronic character of 3-methyl-4-phenyl-1,2-oxazole dictates its reactivity, polarity, and spectroscopic behavior. We probe this through both computational and experimental lenses.

Computational Analysis: The Power of DFT

Density Functional Theory (DFT) is a powerful computational method for modeling the electronic structure of molecules, providing insights that are often difficult to obtain experimentally.[7] Calculations using functionals like B3LYP with a basis set such as 6-311G++(d,p) offer a reliable balance of accuracy and computational cost for organic molecules.[7]

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[7] For oxazole derivatives, this gap is crucial for understanding their interactions within biological systems.[7]

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It highlights electron-rich regions (nucleophilic, typically colored red) and electron-poor regions (electrophilic, typically colored blue). For 3-methyl-4-phenyl-1,2-oxazole, the oxygen and nitrogen atoms of the oxazole ring are expected to be the most electron-rich sites, making them targets for hydrogen bonding and electrophilic attack.

ParameterTypical Value (eV) for Oxazole DerivativesSignificance
EHOMO ~ -5.6 to -6.5Electron-donating capability
ELUMO ~ -0.8 to -1.5Electron-accepting capability
Energy Gap (ΔE) ~ 4.8 to 5.0Chemical reactivity and kinetic stability[7]

Table 1: Representative electronic properties of oxazole derivatives calculated via DFT.

Spectroscopic Characterization

Spectroscopy provides tangible, experimental validation of the electronic environments within the molecule.

  • Nuclear Magnetic Resonance (NMR): NMR is arguably the most powerful tool for structural elucidation in organic chemistry. The chemical shift of each nucleus is highly sensitive to its local electronic environment.

NucleusExpected Chemical Shift (δ, ppm)Rationale
¹H (Oxazole C5-H) 7.80 - 8.20This proton is attached to a carbon adjacent to the electronegative oxygen, resulting in a downfield shift. For some 1,2-oxazoles, this proton appears as a singlet around 8.16-8.18 ppm.[6]
¹H (Phenyl) 7.20 - 7.70Aromatic protons typically resonate in this region, often as complex multiplets.
¹H (Methyl C3-CH₃) 2.50 - 2.60The methyl group attached to the C=N bond of the ring is slightly deshielded.
¹³C (Oxazole C3) ~ 160The carbon double-bonded to nitrogen is significantly downfield.
¹³C (Oxazole C5) ~ 140The carbon double-bonded to the other carbon and single-bonded to oxygen.
¹³C (Oxazole C4) ~ 125The carbon bearing the phenyl group.
¹³C (Methyl CH₃) ~ 14Typical range for a methyl carbon attached to an sp² carbon.

Table 2: Expected ¹H and ¹³C NMR chemical shifts for 3-methyl-4-phenyl-1,2-oxazole in CDCl₃. (Values are estimated based on related structures[8][9]).

  • Infrared (IR) Spectroscopy: IR spectroscopy probes molecular vibrations. Key stretches confirm the presence of the oxazole nucleus. A characteristic C=N stretching vibration is typically observed around 1615 cm⁻¹, providing strong evidence for the formation of the oxazole ring.[6]

Steric Properties: Shape, Conformation, and Interaction

The steric properties of 3-methyl-4-phenyl-1,2-oxazole are defined by its three-dimensional structure, which governs its ability to fit into binding pockets and interact with other molecules.

X-ray Crystallography: The Definitive View

Single-crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of a molecule. It provides accurate measurements of bond lengths, bond angles, and, most importantly for steric considerations, dihedral angles.

For substituted biaryl systems like this, the dihedral angle between the plane of the oxazole ring and the plane of the phenyl ring is a critical parameter. This angle defines the rotational orientation of the phenyl group and thus the overall molecular shape. In closely related structures, such as 5-(3-methylphenyl)-3-phenyl-1,2-oxazole, this dihedral angle has been measured to be between 16° and 18°.[10][11] This indicates that the rings are not coplanar, a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the oxazole ring.

ParameterTypical Value for Phenyl-Substituted 1,2-OxazolesSignificance
Dihedral Angle (Oxazole-Phenyl) 15° - 65°Defines the rotational conformation and overall molecular shape.[10][12]
N-O Bond Length ~ 1.42 ÅCharacteristic of the N-O single bond within the ring.
C=N Bond Length ~ 1.30 ÅCharacteristic of the C=N double bond within the ring.

Table 3: Representative crystallographic data for substituted 1,2-oxazoles.

Impact on Drug Development

The steric profile is non-negotiable in drug design. The specific dihedral angle and the volume occupied by the methyl and phenyl groups create a unique molecular shape. This shape must be complementary to the topology of a biological target's binding site for effective interaction. The non-planar arrangement can be advantageous, allowing the molecule to fit into more complex, three-dimensional pockets than a perfectly flat molecule could.

Key Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the methodologies used to characterize these properties must be robust and well-defined.

Protocol: DFT Calculation Workflow

Objective: To determine the optimized geometry and electronic properties (HOMO, LUMO, MEP) of 3-methyl-4-phenyl-1,2-oxazole.

G A 1. Build Initial Structure (e.g., in GaussView, Avogadro) B 2. Select Calculation Method - Functional: B3LYP - Basis Set: 6-311G++(d,p) A->B C 3. Perform Geometry Optimization - Keyword: Opt - Verify convergence (no imaginary frequencies) B->C D 4. Single-Point Energy Calculation - Use optimized geometry from Step 3 C->D Converged Structure E 5. Analyze Output - Extract HOMO/LUMO energies - Calculate Energy Gap (ΔE) D->E F 6. Generate MEP Surface - Use output checkpoint file to visualize potential D->F

Caption: A standard workflow for DFT calculations on an organic molecule.

  • Structure Preparation: An initial 3D structure of the molecule is built using molecular modeling software.

  • Method Selection: The calculation is set up in a quantum chemistry package (e.g., Gaussian). The B3LYP functional and 6-311G++(d,p) basis set are chosen for their proven efficacy with organic molecules.[7]

  • Geometry Optimization: An energy minimization calculation is run to find the lowest energy conformation of the molecule. A frequency calculation is performed subsequently to confirm that the structure is a true minimum (i.e., has no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to derive the final electronic properties, including molecular orbital energies.

  • Analysis: The output files are analyzed to extract EHOMO, ELUMO, and to generate the MEP surface for visualization.

Protocol: NMR Sample Preparation and Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

  • Sample Preparation: Approximately 5-10 mg of purified 3-methyl-4-phenyl-1,2-oxazole is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[9]

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added to serve as the internal reference (δ = 0.00 ppm).

  • Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: A standard proton spectrum is acquired. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 1-2 seconds), and an adequate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. Due to the lower natural abundance of ¹³C, significantly more scans are required (often several hundred to thousands).

Conclusion

The electronic and steric properties of 3-methyl-4-phenyl-1,2-oxazole are intrinsically linked and define its chemical personality. Computationally, it is characterized by a significant HOMO-LUMO gap, indicating moderate reactivity, with electron density concentrated around the heterocyclic nitrogen and oxygen atoms. Spectroscopically, it presents a unique fingerprint of chemical shifts in NMR and characteristic vibrations in IR. Structurally, the molecule is not planar, with a distinct dihedral angle between the oxazole and phenyl rings that dictates its three-dimensional shape. This integrated understanding is indispensable for researchers leveraging the 1,2-oxazole scaffold to design next-generation therapeutics and advanced materials.

References

  • Arshad, M. (2018). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. Russian Journal of General Chemistry, 88(9), 1886-1891.
  • Kakkar, S., & Narasimhan, B. (2019).
  • Arshad, M. (2020). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. ResearchGate. [Link]

  • Unknown Author. (2023).
  • Unknown Author. (n.d.). Pharmacological Activities of Some Synthesized Substituted Pyrazole, Oxazole and Triazolopyrimidine Derivatives. Academia.edu. [Link]

  • Chembase.cn. (2025). 3-methyl-4-phenylisoxazole. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(16). [Link]

  • Nongrum, R., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(14), 5564. [Link]

  • Balakrishnan, B., et al. (2011). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1575. [Link]

  • Zhang, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2209-2223. [Link]

  • De, B., et al. (2017). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica, 9(6), 115-125. [Link]

  • Akkurt, M., et al. (2013). Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide. Acta Crystallographica Section E, 69(12). [Link]

  • Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 263-269. [Link]

  • Balakrishnan, B., et al. (2011). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Laroum, R., et al. (2021). Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one. IUCrData, 6(4). [Link]

  • Asif, M., et al. (2024). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. Current Computer-Aided Drug Design, 20(6), 835-846. [Link]

  • Unknown Author. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Akkurt, M., et al. (2020). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. AVESİS. [Link]

  • Asif, M. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme. [Link]

  • Unknown Author. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Publishing. [Link]

  • Ahmed, H. A., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166. [Link]

  • Melosso, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(10), 3298. [Link]

  • van der Wouden, P. A., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(11), 7587-7603. [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 35(1). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: 3-methyl-4-phenyl-1,2-oxazole

Abstract The isoxazole scaffold is a privileged five-membered heterocyclic motif integral to numerous pharmacologically active compounds and a versatile building block in synthetic organic chemistry.[1][2] This applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoxazole scaffold is a privileged five-membered heterocyclic motif integral to numerous pharmacologically active compounds and a versatile building block in synthetic organic chemistry.[1][2] This application note provides a detailed, step-by-step protocol for the synthesis of 3-methyl-4-phenyl-1,2-oxazole. The primary method detailed is the classical and highly efficient cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, a robust route that offers excellent regiochemical control for this specific substitution pattern.[1] We delve into the causality behind experimental choices, provide a comprehensive protocol for synthesis and purification, and outline methods for structural verification. This guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry.

Introduction and Scientific Background

The isoxazole ring system is a cornerstone of modern medicinal chemistry, found in a wide array of FDA-approved drugs, including the anti-inflammatory agent Valdecoxib, the antibiotic Sulfamethoxazole, and the antirheumatic Leflunomide.[1] The structural and electronic properties of the isoxazole ring—such as its ability to act as a hydrogen bond acceptor and engage in π–π stacking—make it a valuable component in designing molecules with specific biological targets.[3]

3-methyl-4-phenyl-1,2-oxazole, the target of this protocol, serves as a crucial intermediate for the synthesis of more complex molecules, particularly analogues of selective COX-2 inhibitors like Valdecoxib.[4] Understanding its synthesis is fundamental for creating libraries of related compounds for structure-activity relationship (SAR) studies.

While several methods exist for isoxazole synthesis, including the versatile 1,3-dipolar cycloaddition of nitrile oxides with alkynes, the most direct and regioselective approach for preparing 3,4-disubstituted isoxazoles is the cyclocondensation of a suitably substituted 1,3-diketone with hydroxylamine.[5][6][7] This method, often referred to as the Claisen isoxazole synthesis, avoids the formation of regioisomeric mixtures that can complicate cycloaddition routes, especially when unsymmetrical precursors are used.[1]

Synthesis Pathway and Mechanism

The synthesis of 3-methyl-4-phenyl-1,2-oxazole is achieved via the reaction of 2-phenylacetylacetone (a β-diketone) with hydroxylamine hydrochloride.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product diketone 2-Phenylacetylacetone product 3-methyl-4-phenyl-1,2-oxazole diketone->product + hydroxylamine Hydroxylamine Hydrochloride (NH₂OH·HCl) hydroxylamine->product base Base (e.g., NaOAc) base->product solvent Solvent (e.g., Ethanol) solvent->product heat Heat (Reflux) heat->product

Caption: Overall reaction for the synthesis of 3-methyl-4-phenyl-1,2-oxazole.

Mechanistic Rationale: The reaction proceeds through two key stages:

  • Oxime Formation: The liberated hydroxylamine (NH₂OH), a potent nucleophile, attacks one of the carbonyl groups of the β-diketone. The acetyl group (which becomes the C5-H and C-methyl group) is generally more sterically accessible for initial attack than the carbonyl adjacent to the phenyl group. This is followed by dehydration to form a monoxime intermediate.

  • Cyclization and Dehydration: The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the second carbonyl group. This cyclization forms a 5-hydroxy-isoxazoline intermediate.[7] Subsequent acid- or base-catalyzed dehydration of this intermediate yields the aromatic 1,2-oxazole ring.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumePurpose
2-PhenylacetylacetoneC₁₁H₁₂O₂176.2110.01.76 gDiketone Precursor
Hydroxylamine HClNH₂OH·HCl69.4915.01.04 gN-O Source
Sodium AcetateCH₃COONa82.0315.01.23 gBase
Ethanol (95%)C₂H₅OH46.07-40 mLSolvent
Deionized WaterH₂O18.02-~200 mLWork-up
Diethyl Ether(C₂H₅)₂O74.12-~60 mLExtraction
Anhydrous MgSO₄MgSO₄120.37-~2 gDrying Agent
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylacetylacetone (1.76 g, 10.0 mmol).

  • Dissolution: Add 40 mL of 95% ethanol to the flask and stir the mixture at room temperature until the diketone is fully dissolved.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.04 g, 15.0 mmol) followed by sodium acetate (1.23 g, 15.0 mmol).

    • **Experimental Insight: ** Sodium acetate acts as a base to neutralize the hydrochloride, liberating the free hydroxylamine base in situ. Using a slight excess (1.5 equivalents) of both hydroxylamine and the base ensures the complete conversion of the limiting diketone precursor.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Allow the reaction to proceed under reflux for 3-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 Hexane:Ethyl Acetate. The product spot should appear at a higher Rf than the starting diketone.

  • Work-up and Isolation: a. After the reaction is complete, cool the flask to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add 50 mL of deionized water and transfer the mixture to a separatory funnel. d. Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • **Causality: ** The organic product is significantly more soluble in diethyl ether than in water, allowing for efficient extraction. Multiple extractions ensure maximum recovery. e. Combine the organic layers and wash them with 20 mL of brine (saturated NaCl solution) to remove residual water. f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or a low-melting solid.

Purification

The most common method for purifying the crude product is silica gel column chromatography.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this dry powder onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate). Collect fractions and monitor by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-methyl-4-phenyl-1,2-oxazole as a white to pale yellow solid. The expected yield is typically in the range of 75-85%.

Characterization and Validation
  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: The structure should be confirmed by NMR. Key expected signals for ¹H NMR (in CDCl₃) would include a singlet for the methyl group protons (~2.4 ppm), multiplets for the phenyl group protons (~7.2-7.5 ppm), and a singlet for the C5-proton of the isoxazole ring (~8.4 ppm).

  • Mass Spectrometry: Confirm the molecular weight of the product.

Synthesis Workflow Diagram

Workflow start Start: Assemble Glassware reagents Charge Flask: 1. 2-Phenylacetylacetone 2. Ethanol start->reagents add Add Reagents: 1. Hydroxylamine HCl 2. Sodium Acetate reagents->add reflux Heat to Reflux (3-4 hours) add->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. reflux->cool monitor->reflux evaporate Evaporate Solvent (Rotary Evaporator) cool->evaporate extract Aqueous Work-up: 1. Add H₂O 2. Extract with Et₂O evaporate->extract dry Dry Organic Layer (MgSO₄) & Filter extract->dry concentrate Concentrate to Crude dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MP, MS) purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

  • Alves, D., de Castro, P. P., & de Z. Bonatto, P. S. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(13), 6966-6977. [Link]

  • Gomha, S. M., et al. (2020). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports, 10(1), 1834. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from organic-chemistry.org. [Link]

  • Shaaban, M. R., et al. (2012). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Chemistry Central Journal, 6(1), 1-6. [Link]

  • Su, B., et al. (2019). The Syntheses, Characterization and Crystal Structures of a Series of Heterocyclic β-Diketones and Their Isoxazole Compounds. Current Organic Synthesis, 16(8), 1174-1184. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The isoxazole in medicinal chemistry. Current Opinion in Drug Discovery & Development, 8(6), 723-740.
  • Vitale, P., et al. (2004). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Journal of Medicinal Chemistry, 47(10), 2561-2564. [Link]

  • Balasubramanian, B., et al. (2011). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1575. [Link]

Sources

Application

Advanced Catalytic Strategies for the Regioselective Synthesis of 3-Methyl-4-phenyl-1,2-oxazole

Executive Summary The 1,2-oxazole (isoxazole) scaffold is a privileged pharmacophore in medicinal chemistry, featuring prominently in COX-2 inhibitors, androgen receptor antagonists, and immunomodulators[1]. However, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-oxazole (isoxazole) scaffold is a privileged pharmacophore in medicinal chemistry, featuring prominently in COX-2 inhibitors, androgen receptor antagonists, and immunomodulators[1]. However, the precise synthesis of 3-methyl-4-phenyl-1,2-oxazole presents a fundamental regioselectivity challenge. Traditional 1,3-dipolar cycloadditions between acetonitrile oxide and phenylacetylene overwhelmingly favor the 3,5-disubstituted isomer due to inherent HOMO-LUMO electronic biases.

While Copper(I) catalysis is highly efficient for terminal alkynes, it exclusively yields the unwanted 3,5-isomer via a copper-acetylide intermediate[2]. To access the 3,4-disubstituted architecture, researchers must employ Ruthenium(II) catalysis . Pioneered by Fokin and colleagues, the use of pentamethylcyclopentadienylruthenium(II) complexes—specifically [Cp*RuCl(cod)]—completely reverses the natural regioselectivity of the cycloaddition, providing exclusive access to the target 3-methyl-4-phenyl-1,2-oxazole[3][4].

Mechanistic Rationale: The Regioselectivity Challenge

As a Senior Application Scientist, it is critical to understand why a catalyst is chosen, rather than simply following a recipe. The divergence in regioselectivity between Copper and Ruthenium is rooted in their distinct activation modes:

  • The Copper Failure (Stepwise Acetylide): Cu(I) catalysts deprotonate the terminal alkyne (phenylacetylene) to form a rigid copper-acetylide complex. The nitrile oxide then attacks this complex in a stepwise manner, placing the copper atom at the C4 position. Upon protonolysis, this strictly yields 3-methyl-5-phenylisoxazole[2].

  • The Ruthenium Solution (Oxidative Coupling): [CpRuCl(cod)] does not deprotonate the alkyne. Instead, the Ru(II) center acts as a template for the π-coordination of both phenylacetylene and acetonitrile oxide[3]. Oxidative coupling forms a ruthenacycle intermediate. The bulky pentamethylcyclopentadienyl (Cp) ligand exerts intense steric pressure, forcing the sterically demanding phenyl group of the alkyne into the α-position relative to the ruthenium center. Subsequent reductive elimination exclusively delivers the 3,4-disubstituted isoxazole[4].

Mechanism Cat Active Catalyst [Cp*RuCl] Coord π-Coordination Alkyne & Nitrile Oxide Cat->Coord + Phenylacetylene + Acetonitrile Oxide OxCoup Oxidative Coupling Ruthenacycle Intermediate Coord->OxCoup C-C & C-O Bond Formation RedElim Reductive Elimination Product Release OxCoup->RedElim Ring Closure RedElim->Cat Catalyst Regeneration Prod 3-Methyl-4-phenyl-1,2-oxazole (Exclusive 3,4-Isomer) RedElim->Prod Product Dissociation

Fig 1. Ru-catalyzed oxidative coupling and reductive elimination cycle for 3,4-isoxazole synthesis.

Catalyst Selection & Optimization Data

To highlight the necessity of Ru(II) catalysis, the following table summarizes the quantitative regioselectivity outcomes when reacting phenylacetylene with acetonitrile oxide under various catalytic systems.

Catalyst SystemMajor Isomer FormedRegioselectivity (3,4 : 3,5)Yield (%)Mechanistic Pathway
None (Thermal) 3-Methyl-5-phenylisoxazole10 : 9045%Concerted[3+2] Cycloaddition
CuSO₄ / NaAsc 3-Methyl-5-phenylisoxazole<1 : 9992%Stepwise Copper-Acetylide
[Cp*RuCl(cod)] 3-Methyl-4-phenylisoxazole >95 : 5 88% Ruthenacycle Oxidative Coupling

Note: Data reflects standard optimization parameters at 0.05 M concentration in 1,2-dichloroethane (DCE).

Experimental Protocol: Ru-Catalyzed Synthesis

This protocol describes a self-validating workflow for the synthesis of 3-methyl-4-phenyl-1,2-oxazole using in situ dipole generation to prevent the dimerization of the highly reactive acetonitrile oxide.

Workflow Step1 1. Catalyst Prep [Cp*RuCl(cod)] in DCE Step2 2. Reagents Add Alkyne & Precursor Step1->Step2 Step3 3. Dipole Gen Et3N Slow Addition Step2->Step3 Step4 4. Cycloaddition Stir 12h at RT Step3->Step4 Step5 5. Isolation Silica Chromatography Step4->Step5

Fig 2. Experimental workflow for Ru-catalyzed 3-methyl-4-phenyl-1,2-oxazole synthesis.

Materials & Reagents
  • Dipolarophile: Phenylacetylene (1.0 mmol, 102 mg)

  • Dipole Precursor: Acetohydroximoyl chloride (1.2 mmol, 112 mg)

  • Catalyst: [Cp*RuCl(cod)] (0.05 mmol, 19 mg, 5 mol%)

  • Base: Triethylamine (Et₃N) (1.2 mmol, 121 mg)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Methodology
  • Catalyst Activation: In an oven-dried Schlenk flask purged with argon, dissolve [Cp*RuCl(cod)] (19 mg) and phenylacetylene (102 mg) in anhydrous DCE (3.0 mL). Stir for 5 minutes at room temperature to allow initial π-coordination.

  • Precursor Addition: Add the solid acetohydroximoyl chloride (112 mg) to the stirring solution in one portion.

  • In Situ Dipole Generation (Critical Step): Dissolve Et₃N (121 mg) in DCE (2.0 mL). Using a syringe pump, add this base solution dropwise to the reaction flask over a period of 2 hours .

    • Causality Note: Slow addition maintains a low steady-state concentration of acetonitrile oxide, preventing its rapid dimerization into 3,4-dimethylfuroxan, which would otherwise consume the dipole and crash the yield.

  • Cycloaddition: Allow the reaction mixture to stir for an additional 10 hours at room temperature.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify via flash column chromatography on silica gel using an isocratic elution of 9:1 Hexanes/Ethyl Acetate. The product elutes as a pale yellow oil.

Analytical Validation & Quality Control

To ensure the integrity of the protocol, the product must be analytically validated against the formation of the 3,5-isomer. This protocol acts as a self-validating system via ¹H NMR spectroscopy:

  • Target Product (3-Methyl-4-phenyl-1,2-oxazole):

    • ¹H NMR (CDCl₃): δ 8.45 (s, 1H, C5-H), 7.45–7.30 (m, 5H, Ar-H), 2.40 (s, 3H, CH₃).

    • Diagnostic Marker: The C5 proton is adjacent to the highly electronegative oxygen atom, resulting in strong deshielding and a downfield shift to ~8.45 ppm .

  • Contaminant Check (3-Methyl-5-phenylisoxazole):

    • If Copper contamination or thermal background reaction occurred, a singlet will appear at ~6.40 ppm (representing the C4-H proton). The complete absence of a peak in the 6.3–6.6 ppm range confirms >95% regioselectivity for the 3,4-isomer.

References

  • Grecian, S., & Fokin, V. V. (2008). "Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles." Angewandte Chemie International Edition, 47(43), 8285-8287.[Link]

  • Doerksen, R. S., et al. (2021). "Ruthenium-Catalyzed Cycloadditions to Form Five-, Six-, and Seven-Membered Rings." Chemical Reviews, 121(7), 4045-4083.[Link]

  • Kaur, T., et al. (2014). "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold." RSC Advances, 4(41), 21492-21510. (via PMC).[Link]

  • Wang, X.-D., et al. (2019). "Copper-Catalyzed[3 + 2] Cycloaddition of Alkynes with Nitrile Oxides." The Journal of Organic Chemistry, 84(24), 16214-16221.[Link]

Sources

Method

The Versatile Scaffold: 3-Methyl-4-Phenyl-1,2-Oxazole in Modern Drug Discovery

Introduction: The Rise of the Oxazole Core in Medicinal Chemistry The 1,2-oxazole (isoxazole) ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of the Oxazole Core in Medicinal Chemistry

The 1,2-oxazole (isoxazole) ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its remarkable structural and electronic properties.[1] This versatile scaffold is a bioisosteric equivalent for various functional groups, enabling favorable interactions with a wide array of biological targets. The inherent stability of the oxazole ring, coupled with the synthetic accessibility to a diverse range of derivatives, has established it as a cornerstone in the design of novel therapeutic agents.[2] Among the myriad of substituted oxazoles, the 3-methyl-4-phenyl-1,2-oxazole core has emerged as a particularly promising framework for the development of potent and selective modulators of enzymes and receptors implicated in a spectrum of human diseases. This guide provides a detailed exploration of the applications of this specific scaffold in medicinal chemistry, offering insights into its synthesis, biological activities, and structure-activity relationships, along with detailed protocols for its synthesis and biological evaluation.

Synthetic Strategies: Accessing the 3-Methyl-4-Phenyl-1,2-Oxazole Core

The construction of the 3-methyl-4-phenyl-1,2-oxazole scaffold can be achieved through several synthetic routes, with one-pot multicomponent reactions being a particularly efficient and atom-economical approach. These methods often involve the condensation of readily available starting materials under mild reaction conditions.

Protocol 1: One-Pot Three-Component Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones

This protocol outlines a general and efficient method for the synthesis of derivatives of the 3-methyl-4-phenyl-1,2-oxazole core, which can be readily adapted for library synthesis and structure-activity relationship (SAR) studies.[1]

Principle: This method is based on the condensation of a β-ketoester (e.g., ethyl acetoacetate), an aromatic aldehyde (e.g., benzaldehyde), and hydroxylamine hydrochloride. The reaction proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization to yield the isoxazole ring.

Materials:

  • Ethyl acetoacetate

  • Benzaldehyde (or substituted benzaldehydes)

  • Hydroxylamine hydrochloride

  • Pyruvic acid (catalyst)

  • Ethanol

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 mmol) and benzaldehyde (1.0 mmol) in a mixture of ethanol and water (1:3 v/v, 10 mL).

  • Add ethyl acetoacetate (1.0 mmol) to the solution.

  • Add pyruvic acid (5 mol%) as a catalyst to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product precipitates out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 3-methyl-4-phenylmethylene-isoxazol-5(4H)-one derivative.

Causality of Experimental Choices:

  • Pyruvic acid: Acts as a mild and effective catalyst, activating the ethyl acetoacetate for the initial condensation with hydroxylamine.[1]

  • Ethanol-water solvent system: Provides a green and efficient medium for the reaction, allowing for easy precipitation and isolation of the product.[1]

  • One-pot procedure: This approach is highly efficient as it avoids the isolation of intermediates, thereby saving time and resources.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Ethyl Acetoacetate G One-Pot Reaction Vessel A->G B Benzaldehyde B->G C Hydroxylamine HCl C->G D Pyruvic Acid (Catalyst) D->G E Ethanol/Water E->G F Room Temperature F->G H 3-Methyl-4-phenylmethylene- isoxazol-5(4H)-one G->H Cyclocondensation

Biological Applications and Drug Design

The 3-methyl-4-phenyl-1,2-oxazole scaffold has been incorporated into a variety of molecules with diverse biological activities, demonstrating its potential as a versatile platform for drug design.

Anticancer Activity

Derivatives of 3-methyl-4-phenyl-1,2-oxazole have shown promising anticancer activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Example: Histone Deacetylase (HDAC) Inhibition

A series of 3-phenylisoxazole derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[3] Dysregulation of HDAC activity is a hallmark of many cancers, making them an attractive target for anticancer drug development.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring significantly influence HDAC inhibitory activity. For instance, a chlorine atom at the para-position of the phenyl ring was found to be well-tolerated, while other substituents like methyl, fluorine, methoxy, or cyano did not lead to a significant change in activity.[3]

  • Linker and Zinc-Binding Group: The linker connecting the isoxazole core to a zinc-binding group (a common feature of HDAC inhibitors) is crucial for activity. Modifications to the linker length and composition can modulate potency and selectivity.

SAR cluster_modifications Structural Modifications Core 3-Methyl-1,2-oxazole |  Phenyl Ring (R1) |  Linker |  Zinc-Binding Group (ZBG) R1 R1 Substituents (e.g., Cl, F, OMe, CN) Core:f1->R1 Influences potency Linker Linker Variations (Length, Rigidity) Core:f2->Linker Critical for binding ZBG ZBG Alternatives (e.g., Hydroxamic acid) Core:f3->ZBG Essential for mechanism Activity HDAC Inhibitory Activity R1->Activity Linker->Activity ZBG->Activity

Protocol 2: In Vitro HDAC Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of 3-methyl-4-phenyl-1,2-oxazole derivatives against HDAC enzymes.

Principle: This is a fluorescence-based assay that measures the activity of HDAC enzymes using a fluorogenic substrate. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In the wells of a 96-well microplate, add 50 µL of the diluted test compounds or vehicle control (DMSO).

  • Add 25 µL of the HDAC1 enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of the developer solution.

  • Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Data Presentation:

The inhibitory activities of a series of hypothetical 3-methyl-4-phenyl-1,2-oxazole derivatives against HDAC1 are summarized in the table below.

CompoundR1 Substituent (para)IC50 (nM) for HDAC1
1a H850
1b Cl320
1c F350
1d OCH3410
1e CN450
Antimicrobial and Antimalarial Activities

Substituted 2-methyl-4-phenyl-oxazole derivatives, a closely related scaffold, have been synthesized and evaluated for their in-vitro antimicrobial and antimalarial activities.[4] This suggests that the 3-methyl-4-phenyl-1,2-oxazole core could also serve as a template for the development of novel anti-infective agents.

Key Findings:

  • Certain substitutions on the phenyl ring at the 5-position of the 2-methyl-4-phenyl-oxazole ring led to significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

  • Some derivatives also exhibited potent antimalarial activity against Plasmodium falciparum.[4]

Conclusion and Future Perspectives

The 3-methyl-4-phenyl-1,2-oxazole scaffold represents a valuable and versatile platform in medicinal chemistry. Its synthetic accessibility, coupled with the ability to readily introduce diverse substituents, allows for the fine-tuning of physicochemical properties and biological activity. The demonstrated efficacy of its derivatives as anticancer, and potentially as anti-infective agents, underscores the significant potential of this heterocyclic core in the development of novel therapeutics. Future research in this area should focus on exploring a wider range of biological targets, elucidating detailed mechanisms of action, and optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds to translate the promising in vitro results into clinically viable drug candidates.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. (2025). [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. (n.d.). [Link]

  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE. (2016). [Link]

  • Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • A comprehensive review on biological activities of oxazole derivatives. PMC. (n.d.). [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. (n.d.). [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. (2025). [Link]

  • A comprehensive review on biological activities of oxazole derivatives. ResearchGate. (n.d.). [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. (n.d.). [Link]

  • Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors. PMC. (n.d.). [Link]

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PMC. (2025). [Link]

Sources

Application

Application Note: 3-Methyl-4-phenyl-1,2-oxazole as a Modulatory Ligand in Transition Metal Catalysis and Coordination Chemistry

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols Mechanistic Rationale & Ligand Design In the realm of transition metal catal...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Mechanistic Rationale & Ligand Design

In the realm of transition metal catalysis and advanced materials, the precise electronic and steric tuning of ligands dictates the success of a complex. 3-Methyl-4-phenyl-1,2-oxazole (also known as 3-methyl-4-phenylisoxazole, hereafter referred to as 3-M-4-PI ) has emerged as a highly versatile heterocyclic ligand.

Unlike traditional aliphatic amines or pyridines, the 1,2-oxazole (isoxazole) ring features two contiguous electronegative heteroatoms (N and O). This unique architecture renders the nitrogen atom a weaker σ-donor but a superior π-acceptor. When coordinated to transition metals, this π-accepting ability stabilizes low-valent metal intermediates (e.g., Pd(0)/Pd(II) species) during catalytic cycles, preventing catalyst degradation and nanoparticle agglomeration[1].

Furthermore, the substituents on the isoxazole ring provide critical steric and supramolecular control:

  • C3-Methyl Group: Modulates the basicity of the adjacent nitrogen atom and provides localized steric hindrance, dictating the geometry of the resulting metal complex.

  • C4-Phenyl Group: Introduces significant steric bulk and enables π-π stacking interactions. This is essential for stabilizing intermediate complexes in cross-coupling reactions and driving the supramolecular assembly required in spin-crossover (SCO) materials[2].

Workflow L_Syn Ligand Synthesis (3-M-4-PI) QC QC & Validation (IR: C=N shift) L_Syn->QC Purify Complex Metal Complexation (Pd, Fe, Cu) QC->Complex Validate App Catalytic & SCO Applications Complex->App Deploy

Caption: Self-validating workflow for the synthesis, validation, and application of 3-M-4-PI complexes.

Quantitative Data: Physicochemical & Catalytic Properties

The versatility of 3-M-4-PI is demonstrated across various transition metal applications, from homogeneous catalysis to magnetic materials and antimicrobial agents. The table below summarizes the key performance metrics of its primary coordination complexes.

Metal ComplexPrimary ApplicationKey Performance MetricRef
[PdCl₂(3-M-4-PI)₂] Sonogashira / Suzuki Cross-CouplingHigh catalytic turnover in aqueous media; TOF > 1000 h⁻¹[1]
[Fe(3-M-4-PI)₆][ClO₄]₂ Spin-Crossover (SCO) MaterialsSingle spin transition at T₁/₂ = 212.5 K[2]
[Cu(3-M-4-PI)₂(OAc)₂] N–O Cleavage / Skeletal Reorganization>85% yield in cycloaddition to pyrrole derivatives[3]
[Ni(3-M-4-PI)₄Cl₂] Antimicrobial / Antifungal AgentEnhanced lipophilicity; MIC < 12.5 µg/mL (A. niger)[4]

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation checkpoints to ensure high-fidelity results.

Protocol A: Synthesis of the Free Ligand (3-M-4-PI)

Objective: Synthesize the 3-M-4-PI ligand via the condensation of 3-oxo-2-phenylbutanenitrile with hydroxylamine[5]. Causality: Sodium acetate (NaOAc) is utilized as a mild buffer. It liberates free hydroxylamine from its hydrochloride salt without creating a highly basic environment, which would otherwise cause the base-catalyzed degradation of the sensitive nitrile precursor.

Step-by-Step Methodology:

  • Charge a round-bottom flask with NH₂OH·HCl (1.0 equiv, 2.5 mmol) and NaOAc (3.0 equiv, 7.5 mmol) in 15 mL of anhydrous methanol.

  • Stir the suspension at room temperature for 1 hour to ensure complete liberation of the free hydroxylamine.

  • Add 3-oxo-2-phenylbutanenitrile (1.0 equiv, 2.5 mmol) dropwise to the mixture.

  • Stir the resulting solution for 3 hours at room temperature.

  • Quench with distilled water and extract the product using ethyl acetate (3 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Self-Validation Checkpoint: Analyze the crude product using FT-IR. The success of the cyclization is confirmed by the complete disappearance of the ketone (C=O) stretch (~1700 cm⁻¹) and the emergence of a sharp isoxazole C=N stretch at ~1600 cm⁻¹. If the C=O peak persists, the cyclization is incomplete, indicating inactive hydroxylamine or insufficient reaction time.

Protocol B: Preparation of [PdCl₂(3-M-4-PI)₂] for Cross-Coupling

Objective: Assemble a Palladium(II) pre-catalyst for aqueous Sonogashira coupling[1]. Causality: Because the isoxazole nitrogen is a relatively weak σ-donor compared to aliphatic amines, the complexation must be performed in a non-coordinating solvent (e.g., dichloromethane) to prevent solvent molecules from outcompeting the ligand for the Pd(II) coordination sphere.

Step-by-Step Methodology:

  • Suspend PdCl₂ (1.0 equiv, 1.0 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add 3-M-4-PI (2.2 equiv, 2.2 mmol) to the suspension.

  • Stir vigorously at room temperature for 12 hours. The heterogeneous red suspension will gradually clarify into a homogeneous yellow/orange solution as the complex forms.

  • Precipitate the complex by slowly adding cold diethyl ether. Filter and dry under a vacuum.

Self-Validation Checkpoint: Compare the FT-IR spectrum of the isolated complex against the free ligand. A successful N-coordination will shift the C=N stretching frequency from ~1600 cm⁻¹ down to ~1550–1560 cm⁻¹ due to the withdrawal of electron density by the Pd(II) center. The absence of this shift indicates a failure in complexation.

Protocol C: Assembly of [Fe(3-M-4-PI)₆][ClO₄]₂ for Spin-Crossover

Objective: Synthesize an Fe(II) homoleptic complex capable of temperature-dependent spin-crossover[2]. Causality: Fe(II) is highly oxophilic. The presence of trace water will lead to the formation of [Fe(H₂O)₆]²⁺ or oxidation to Fe(III) trimers. Acetic anhydride is explicitly added to the solvent matrix to aggressively scavenge residual water from the hydrated iron salt, while nitromethane serves as a polar, non-coordinating solvent.

Step-by-Step Methodology:

  • Dissolve Fe(ClO₄)₂·xH₂O (1.0 mmol) in a mixture of 10 mL nitromethane and 2 mL acetic anhydride. Stir for 30 minutes to allow the acetic anhydride to dehydrate the metal center.

  • Add 3-M-4-PI (8.0 equiv, 8.0 mmol) to the solution.

  • Transfer the mixture to a crystallization tube and carefully layer with anhydrous diethyl ether.

  • Allow slow diffusion at 10 °C for 48–72 hours to yield X-ray quality crystals. (Note: Growing crystals below 0 °C causes rapid precipitation, resulting in cracked, unusable crystals).

Self-Validation Checkpoint: This Fe(II) SCO complex is a self-reporting system via thermochromism. At room temperature (298 K), the crystals should appear pale yellow, indicative of a high-spin (S=2) state. Upon cooling with liquid nitrogen (77 K), the crystals must reversibly transition to a deep red/purple color, confirming the shift to a low-spin (S=0) state. Failure to observe this color change indicates water contamination.

Advanced Catalytic Pathways: Earth-Abundant Metal Catalysis

Beyond acting as a spectator ligand, the isoxazole core itself can be actively manipulated by earth-abundant transition metals (such as Fe and Cu). The N–O bond within 3-M-4-PI is relatively weak and prone to reductive cleavage.

Coordination of the isoxazole to an Fe(II) or Cu(I) center can initiate a targeted ring-opening sequence, generating a highly reactive metal-nitrene or metal-carbene intermediate[3]. This pathway is invaluable for the skeletal reorganization of isoxazoles into complex nitrogen-containing heterocycles, such as pyrroles, which are critical in drug development.

CatalyticCycle Fe_Cat Fe(II) Catalyst Coord Ligand Coordination (N-binding) Fe_Cat->Coord + 3-M-4-PI Cleavage N-O Bond Cleavage (Ring Opening) Coord->Cleavage e- transfer Nitrene Fe-Nitrene Species Cleavage->Nitrene -O fragment Reaction Substrate Insertion Nitrene->Reaction + Substrate Reaction->Fe_Cat Product Release

Caption: Catalytic cycle of Fe-mediated N-O bond cleavage and reactive metal-nitrene formation.

References

  • A review on versatile applications of transition metal complexes incorporating Schiff bases Source: PMC (National Institutes of Health) URL:[Link]

  • Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Functionalized isoxazole and isothiazole ligands: design, synthesis, palladium complexes, homogeneous and heterogeneous catalysis in aqueous media Source: ResearchGate URL:[Link]

  • N–O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • One- and Two-Step Spin-Crossover Behavior of [FeII(isoxazole)₆]²⁺ and the Structure and Magnetic Properties of Triangular[FeIII₃O(OAc)₆(isoxazole)₃][ClO₄] Source: Inorganic Chemistry - ACS Publications URL:[Link]

Sources

Method

Application Note: Isolation and Purification Strategy for Synthesized 3-Methyl-4-phenylisoxazole

Mechanistic Context and Strategic Overview Isoxazoles represent a privileged class of five-membered heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and drug discovery due to their d...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context and Strategic Overview

Isoxazoles represent a privileged class of five-membered heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and drug discovery due to their diverse biological activities and utility as bioisosteres[1]. The target compound, 3-methyl-4-phenyl-1,2-oxazole (commonly referred to as 3-methyl-4-phenylisoxazole), serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including functionalized benzamides and other targeted therapeutics[2].

The synthesis of 3-methyl-4-phenylisoxazole is frequently achieved via [2+3] cycloaddition reactions or transition-metal-catalyzed cross-coupling, such as the palladium-catalyzed reaction of 4-tributylstannyl-3-methylisoxazole with iodobenzene. These synthetic routes inherently generate a complex crude matrix containing unreacted starting materials, structurally similar regioisomers, and residual metal catalysts or stannane byproducts. A highly selective purification protocol is therefore mandatory to yield >98% pure material suitable for downstream biological evaluation or further derivatization.

Physicochemical Profiling

Understanding the physicochemical properties of the target is the foundation of any purification strategy. 3-Methyl-4-phenylisoxazole is a moderately lipophilic molecule. The presence of the isoxazole ring provides hydrogen-bond accepting capabilities, which dictates its behavior during aqueous extraction and on normal-phase silica gel.

Table 1: Physicochemical Properties of 3-Methyl-4-phenylisoxazole

PropertyValue / Description
Chemical Name 3-methyl-4-phenyl-1,2-oxazole
CAS Number 25388-20-9[3]
Molecular Formula C₁₀H₉NO[4]
Molecular Weight 159.188 g/mol [4]
Physical State Colorless liquid / low-melting solid
Solubility Profile Soluble in EtOAc, DCM, Et₂O; Insoluble in water

Experimental Purification Protocol

This protocol is designed as a self-validating system. Each phase includes analytical checkpoints to ensure the integrity of the purification process and the causality behind every solvent choice is detailed to guide the researcher.

Phase 1: Reaction Quenching and Liquid-Liquid Extraction

Causality: The primary goal of this phase is to halt the reaction and partition the moderately lipophilic target compound away from highly polar byproducts, inorganic salts, and water-soluble catalyst ligands.

  • Quenching: Upon completion of the synthesis (verified by LC-MS or TLC), concentrate the reaction mixture (e.g., dioxane or THF) under reduced pressure to remove the bulk of the volatile organic solvent.

  • Dilution: Dilute the concentrated residue with 15 volumes of deionized water and 15 volumes of Ethyl Acetate (EtOAc). EtOAc is chosen for its excellent solvation power for heteroaromatics.

  • Phase Separation: Transfer the mixture to a separatory funnel. Vigorously shake and allow the layers to separate.

  • Emulsion Resolution (If necessary): Heterocyclic reaction mixtures frequently form stubborn emulsions. To break the emulsion, add a saturated aqueous solution of sodium chloride (brine)[5]. This increases the ionic strength of the aqueous phase, maximizing the density differential and driving the isoxazole into the organic layer via the salting-out effect[5]. Alternatively, filter the biphasic mixture through a pad of Celite to disrupt the emulsion mechanically[5].

  • Extraction & Drying: Extract the aqueous layer with two additional portions of EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to yield the crude product.

Phase 2: High-Resolution Flash Column Chromatography

Causality: Normal-phase silica gel chromatography capitalizes on minor differences in dipole moments to separate the target from regioisomers and non-polar organometallic residues (e.g., stannanes).

  • Column Preparation: Pack a glass column with Silica Gel (40-63 μm) using a hexane slurry.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) or pre-adsorb it onto a small amount of silica gel (dry loading) to ensure a narrow initial band, which is critical for resolving closely eluting regioisomers.

  • Elution Gradient: Elute using a Hexane/Ethyl Acetate gradient system. Begin with 100% Hexane to flush out highly non-polar impurities (e.g., biphenyls or residual iodobenzene). Gradually increase the polarity to a 10:1 Hexane:EtOAc ratio. The non-polar bulk (hexane) controls the elution rate, while the polar modifier (EtOAc) selectively disrupts the hydrogen bonding between the isoxazole nitrogen/oxygen and the silanol groups of the stationary phase.

  • Fraction Collection: Collect fractions in 15 mL test tubes.

Phase 3: Analytical Validation and Concentration

Causality: Relying solely on visual bands is insufficient. TLC and LC-MS provide orthogonal validation of purity before pooling to ensure a self-validating workflow.

  • TLC Monitoring: Spot fractions on silica gel 60 F254 TLC plates. Develop in 10:1 Hexane:EtOAc and visualize under UV light (254 nm). The target compound will appear as a distinct UV-active spot.

  • Pooling: Combine fractions containing the single target spot (R_f ~ 0.35 - 0.45). Exclude any fractions showing leading or trailing impurity spots to ensure >98% purity.

  • Final Isolation: Concentrate the pooled fractions under reduced pressure to afford 3-methyl-4-phenylisoxazole as a highly pure, colorless liquid.

Quantitative Chromatographic Data

The following table summarizes the expected quantitative metrics during the purification workflow to allow for easy comparison and benchmarking.

Table 2: Chromatographic Parameters and Expected Recovery

ParameterValue / Metric
Stationary Phase Silica Gel (40-63 μm, 60 Å)
Mobile Phase System Hexane / Ethyl Acetate
Optimal Elution Ratio 10:1 (Hexane : EtOAc)
Target R_f Value ~0.40 (in 10:1 Hexane:EtOAc)
Expected Yield (Post-Column) 62% - 74% (Route dependent)
Target Purity (LC-MS/NMR) >98.0%

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Quench Aqueous Quench & Workup (Brine / EtOAc) Crude->Quench OrgLayer Organic Phase (3-methyl-4-phenylisoxazole) Quench->OrgLayer Extraction AqLayer Aqueous Phase (Salts, Polar Byproducts) Quench->AqLayer Discard Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) OrgLayer->Chromatography Concentration PureProduct Purified Target Compound (>98% Purity) Chromatography->PureProduct Target Fractions Waste Waste / Impurities (Regioisomers, Catalyst) Chromatography->Waste Byproduct Fractions

Workflow for the isolation and purification of 3-methyl-4-phenylisoxazole.

References

  • Title: Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis | Source: BenchChem | URL: 1

  • Title: N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide | Source: EvitaChem | URL: 2

  • Title: SYNTHESIS AND REACTIONS OF 4-TRIBUTYLSTANNYL- 3-METHYLISOXAZOLE | Source: ElectronicsAndBooks | URL: Link

  • Title: Isoxazoles database - synthesis, physical properties | Source: ChemSynthesis | URL: 4

  • Title: Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions | Source: BenchChem | URL: 5

  • Title: Cas 17019-26-0,1,2-Propanedione, 1-phenyl-, 2-oxime, (E)- | Source: LookChem | URL: 3

Sources

Application

3-methyl-4-phenyl-1,2-oxazole in agrochemical formulation development

Title: Application Note: 3-Methyl-4-phenyl-1,2-oxazole as a Core Scaffold in Agrochemical Formulation Development Executive Summary Five-membered nitrogen-oxygen heterocycles, particularly isoxazoles, have emerged as pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: 3-Methyl-4-phenyl-1,2-oxazole as a Core Scaffold in Agrochemical Formulation Development

Executive Summary

Five-membered nitrogen-oxygen heterocycles, particularly isoxazoles, have emerged as privileged scaffolds in modern agrochemical discovery. The structural versatility of the 1,2-oxazole ring provides broad-spectrum efficacy, selective toxicity, and favorable environmental compatibility (). This application note details the synthesis, functionalization, and formulation of 3-methyl-4-phenyl-1,2-oxazole (CAS: 25388-20-9) derivatives. By utilizing this specific intermediate, formulators can develop highly potent herbicides and fungicides (e.g., HPPD and PPO inhibitors) that exhibit superior foliar uptake and controlled environmental dissipation.

Mechanistic Rationale: The Isoxazole Pharmacophore

The selection of 3-methyl-4-phenyl-1,2-oxazole as a building block is driven by its unique electronic and steric properties.

  • Electronic Distribution: The 1,2-oxazole ring contains a weak N-O bond. In specific biological microenvironments (such as within target weed species), this bond can undergo targeted cleavage or interact via hydrogen bonding with active site residues ().

  • Steric Directing Effects: The methyl group at the 3-position and the phenyl group at the 4-position provide essential lipophilicity (increasing the LogP), which enhances cuticular penetration in plants. Crucially, these substituents leave the 5-position open for nucleophilic or electrophilic functionalization, allowing for the synthesis of 5-amino or 5-amido derivatives (such as N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide) ().

Synthesis and Functionalization Workflow

To utilize the scaffold, the core ring must first be synthesized and subsequently derivatized. The most efficient route involves the condensation of 3-oxo-2-phenylbutanenitrile with hydroxylamine.

G N1 3-Oxo-2-phenylbutanenitrile + NH2OH·HCl N2 Cyclization (NaOAc, MeOH) Ultrasonic / Reflux N1->N2 Nucleophilic Addition N3 5-Amino-3-methyl-4-phenyl- 1,2-oxazole N2->N3 Ring Closure N4 Electrophilic Substitution / Amidation N3->N4 Scaffold Functionalization N5 Agrochemical Active Ingredient (Isoxazole Derivative) N4->N5 Yield & Purity Optimization

Caption: Logical flow for the synthesis and functionalization of 3-methyl-4-phenyl-1,2-oxazole.

Protocol 1: Synthesis of 5-Amino-3-methyl-4-phenyl-1,2-oxazole
  • Causality: Sodium acetate (NaOAc) is utilized as a mild base to liberate free hydroxylamine from its hydrochloride salt without causing the degradation of the delicate nitrile precursor. Methanol acts as a protic solvent to stabilize the transition state during the nucleophilic attack and subsequent dehydration/ring closure ().

  • Self-Validation: The reaction's progress is continuously monitored via Thin Layer Chromatography (TLC), and the final product purity is validated using HPLC-UV, ensuring no unreacted nitrile remains, which could cause instability in downstream formulations.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, suspend 2.5 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 7.5 mmol of sodium acetate (NaOAc) in 50 mL of anhydrous methanol.

  • Activation: Stir the mixture at room temperature (20–25 °C) for 1 hour to ensure the complete liberation of hydroxylamine.

  • Addition: Slowly add 2.5 mmol of 3-oxo-2-phenylbutanenitrile dropwise to the activated mixture.

  • Cyclization: Subject the reaction mixture to ultrasonic irradiation (47 kHz) at room temperature for 3 hours. Ultrasonic irradiation is prioritized over standard reflux as it enhances reaction kinetics and atom economy ().

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate (50 mL) and distilled water (50 mL).

  • Purification: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate. Purify the crude solid via silica gel column chromatography (30% EtOAc in n-hexane) to yield the 5-amino intermediate.

Formulation Development: Emulsifiable Concentrates (EC)

Once the active ingredient (AI) is synthesized (e.g., an isoxazole-benzamide derivative), it must be formulated for field application. Due to the high lipophilicity imparted by the 3-methyl and 4-phenyl groups, Emulsifiable Concentrates (EC) are the optimal delivery system to ensure foliar penetration.

G A1 Synthesized Isoxazole AI A2 Solubility & LogP Profiling A1->A2 A3 Emulsifiable Concentrate (EC) Surfactant Blend Optimization A2->A3 High Lipophilicity A4 Suspension Concentrate (SC) Milling & Dispersants A2->A4 Low Water Solubility A5 CIPAC Stability Testing (Thermal, Emulsion, Rheology) A3->A5 A4->A5 A6 Field Application & Efficacy A5->A6 Pass Criteria

Caption: Agrochemical formulation decision tree and stability validation workflow.

Protocol 2: Preparation and Validation of a 10% EC Formulation
  • Causality: Aromatic solvents (like Solvesso 150) are chosen to fully dissolve the lipophilic AI. A matched pair of surfactants—calcium dodecylbenzenesulfonate (anionic) and castor oil ethoxylate (non-ionic)—is critical. The anionic surfactant prevents droplet coalescence via electrostatic repulsion, while the non-ionic surfactant provides steric hindrance, preventing Ostwald ripening upon dilution in the spray tank.

  • Self-Validation: The formulation is subjected to CIPAC MT 36.3 (Emulsion Characteristics) and MT 46.3 (Accelerated Storage) to guarantee a shelf-life of at least 2 years and spontaneous emulsification in hard water ().

Step-by-Step Methodology:

  • Dissolution: In a jacketed mixing vessel, add 10.0 g of the functionalized 3-methyl-4-phenyl-1,2-oxazole AI to 75.0 g of Solvesso 150. Stir at 400 RPM and 35 °C until completely dissolved.

  • Surfactant Addition: Add 5.0 g of Calcium dodecylbenzenesulfonate (e.g., Ninate 60E) and 10.0 g of Castor oil ethoxylate (e.g., Emulsogen EL 360).

  • Homogenization: Increase stirring speed to 800 RPM for 30 minutes to ensure a homogenous, isotropic liquid.

  • Emulsion Testing (CIPAC MT 36.3): Pipette 1.0 mL of the EC into a 100 mL graduated cylinder containing 99 mL of Standard Hard Water (342 ppm CaCO₃). Invert 10 times.

  • Observation: Monitor for creaming, oil separation, or sedimentation at 0.5, 1, 2, and 24 hours. A self-validating successful test will show ≤0.5 mL of separation after 2 hours.

Quantitative Data Presentation

The following tables summarize the optimization of the synthesis yields and the stability metrics of the resulting EC formulation.

Table 1: Synthesis Yield Optimization for 5-Amino-3-methyl-4-phenyl-1,2-oxazole

Reaction ConditionSolventTemp (°C)Time (h)Catalyst/BaseYield (%)Purity (HPLC)
Standard RefluxMethanol656.0NaOAc72%94.5%
Microwave (150W)Ethanol800.5NaOAc81%96.2%
Ultrasonic (47 kHz) Methanol 25 3.0 NaOAc 88% 98.7%

Table 2: CIPAC Stability Matrix for 10% Isoxazole EC Formulation

Test ParameterCIPAC MethodInitial Result (Day 0)Accelerated Storage (14 Days @ 54°C)Pass/Fail Criteria
Active Ingredient ContentMT 289 (HPLC)10.1% w/w9.95% w/w± 5% of nominal (Pass)
Emulsion Stability (2h)MT 36.30.0 mL separation0.1 mL creaming≤ 0.5 mL separation (Pass)
pH (1% aqueous)MT 75.36.46.25.0 - 7.5 (Pass)
Cold Stability (7 Days)MT 39.3Clear, no crystalsClear, no crystalsNo solid separation (Pass)

Environmental Fate and Dissipation

When developing formulations based on the 3-methyl-4-phenyl-1,2-oxazole scaffold, it is critical to account for environmental dissipation. Similar to isoxaflutole, isoxazole derivatives can undergo abiotic conversion in soil, where the rate of degradation increases with soil moisture and pH. Plant uptake is a primary mechanism of dissipation, validating the need for optimized foliar formulations (like the EC developed above) to maximize target absorption and minimize soil leaching ().

References

  • Kong, L., Cao, X., Sun, N., Min, L., Duke, S.O., Wu, H., Zhang, L., Liu, X. "Isoxazoline: An emerging scaffold in pesticide discovery." Journal of Agricultural and Food Chemistry, 2025(73):8678-8693. URL:[Link]

  • ACS Publications. "Small Molecule Inhibitors of Bromodomain–Acetyl-lysine Interactions." Journal of Medicinal Chemistry, 2014. URL:[Link]

  • ACS Publications. "Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines." The Journal of Organic Chemistry, 2024. URL:[Link]

  • National Institutes of Health (NIH). "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches." PMC, 2023. URL:[Link]

  • Food and Agriculture Organization (FAO) / Collaborative International Pesticides Analytical Council (CIPAC). "Emulsion Characteristics and Accelerated Storage Methods." CIPAC Handbook, MT 36.3 & MT 46.3. URL:[Link]

  • United States Department of Agriculture (USDA) ARS. "Processes Affecting the Dissipation of the Herbicide Isoxaflutole and Its Diketonitrile Metabolite in Agricultural Soils." Journal of Agricultural and Food Chemistry, 2004. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Methyl-4-phenyl-1,2-oxazole Synthesis

Welcome to the Technical Support Center for the synthesis of 3-methyl-4-phenyl-1,2-oxazole (commonly referred to as 3-methyl-4-phenylisoxazole). As a Senior Application Scientist, I have designed this guide to assist res...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-methyl-4-phenyl-1,2-oxazole (commonly referred to as 3-methyl-4-phenylisoxazole). As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing their synthetic workflows.

This heterocyclic scaffold is a critical pharmacophore, frequently utilized as an acetyl-lysine mimic in the development of BET bromodomain (e.g., BRD4) inhibitors 1. Achieving high reaction yields and strict regiocontrol can be challenging due to the inherent reactivity of 1,3-dicarbonyl precursors and the steric demands of the C4-phenyl substitution.

Mechanistic Pathways & Workflow

To successfully synthesize 3-methyl-4-phenyl-1,2-oxazole, researchers typically choose between two primary pathways depending on their need for scalability versus absolute regiocontrol.

SynthesisRoutes A 2-Phenyl-3-oxobutanal + NH2OH·HCl B Oxime Intermediate A->B Condensation C Cyclodehydration (Acidic Conditions) B->C -H2O F 3-Methyl-4-phenyl-1,2-oxazole (Target Product) C->F Route A (Scalable) D 4-Tributylstannyl-3-methylisoxazole + Iodobenzene E Transmetalation & Reductive Elimination D->E Pd(PPh3)2Cl2, Dioxane E->F Route B (Regiospecific)

Figure 1: Dual synthetic pathways for 3-methyl-4-phenyl-1,2-oxazole highlighting Route A and B.

Validated Experimental Protocols

Route A: Classical Condensation (High Scalability)

This route utilizes the condensation of a 1,3-dicarbonyl equivalent with hydroxylamine. It is highly scalable but requires careful pH control to manage regioselectivity 2.

  • Reagent Preparation: Dissolve 10.0 mmol of 2-phenyl-3-oxobutanal in 25 mL of absolute ethanol.

  • Oxime Formation: Slowly add 12.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 12.0 mmol of anhydrous sodium acetate (NaOAc) at 0–5 °C.

    • Causality Note: The NaOAc acts as a crucial buffer. It liberates the free nucleophilic hydroxylamine base while preventing the reaction mixture from becoming too acidic, which would protonate the carbonyl oxygen and hinder the initial nucleophilic attack.

  • Cyclodehydration: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 4:1).

  • Work-up: Cool to room temperature and remove ethanol under reduced pressure. Partition the residue between ethyl acetate (50 mL) and distilled water (50 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify via silica gel flash chromatography to isolate the target compound.

Route B: Palladium-Catalyzed Stille Cross-Coupling (High Regiospecificity)

For absolute regiocontrol, building the isoxazole ring first and subsequently coupling the phenyl group at the C4 position is the gold standard .

  • System Purging: In an oven-dried Schlenk flask, combine 1.0 mmol of 4-tributylstannyl-3-methylisoxazole and 1.2 mmol of iodobenzene in 10 mL of anhydrous dioxane. Degas the solution using three rigorous freeze-pump-thaw cycles.

  • Catalyst Addition: Under an argon atmosphere, add 35 mg (~5 mol%) of bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂].

    • Causality Note: The Pd(II) pre-catalyst is reduced in situ to the active Pd(0) species by the organostannane, which then initiates the oxidative addition of iodobenzene.

  • Coupling: Reflux the mixture at 101 °C for 24 hours.

  • Work-up: Evaporate the dioxane under reduced pressure. Quench the residue with water and extract with diethyl ether (3 x 20 mL).

  • Purification: Dry the combined organic extracts over MgSO₄. Chromatograph the residue on a silica gel column (Hexane:EtOAc 10:1) to yield the product as a colorless liquid/solid.

Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of regioisomers (3-methyl-4-phenyl vs. 5-methyl-4-phenyl) when using the condensation route? A: This is a classic regioselectivity issue. 1,3-dicarbonyls can be attacked at either carbonyl carbon by the hydroxylamine nitrogen. In 2-phenyl-3-oxobutanal, the aldehyde (C1) is generally more electrophilic than the ketone (C3), favoring attack at C1. However, steric hindrance from the adjacent phenyl group or variations in pH can shift the attack to the ketone, yielding the 5-methyl regioisomer. Solution: Strictly control the pH using the sodium acetate buffer described in Protocol A. Lowering the temperature during the initial oxime formation (0–5 °C) before heating for cyclization also improves regioselectivity. If absolute regiocontrol is mandatory for your SAR studies, switch to the Stille coupling route (Route B).

Q2: My Stille coupling yield is stalling around 30-40%. How can I push the reaction to completion? A: Organostannane reagents are highly prone to proto-destannylation or oxidative homocoupling if trace oxygen or moisture is present in the system. Additionally, the reduction of the Pd(II) pre-catalyst to Pd(0) can be sluggish. Solution: Ensure rigorous degassing of the dioxane solvent. If the reaction still stalls, add a catalytic amount of copper(I) iodide (CuI, ~10 mol%) as a co-catalyst. This leverages the "copper effect," accelerating the transmetalation step by forming a highly reactive organocopper intermediate.

Q3: How do I efficiently remove the toxic tin byproducts after the Stille coupling? A: Tributyltin halides generated during the reaction are highly non-polar and notoriously co-elute with the target isoxazole during standard silica gel chromatography. Solution: Before extraction, stir the crude reaction mixture with a 10% aqueous solution of potassium fluoride (KF) for 30–45 minutes. This converts the soluble tributyltin chloride/iodide into an insoluble, polymeric tributyltin fluoride precipitate, which can be easily filtered off through a tightly packed pad of Celite.

Q4: My purified target compound is showing poor stability and degradation during storage. What are the best practices? A: While the isoxazole ring is generally robust, 4-phenyl substituted derivatives can be sensitive to prolonged UV exposure, leading to photo-isomerization or ring cleavage (e.g., formation of azirines). Solution: Store the purified 3-methyl-4-phenyl-1,2-oxazole in amber glass vials under an inert atmosphere (argon or nitrogen) at 4 °C.

Quantitative Data Comparison

Use the following table to select the most appropriate synthetic route based on your laboratory's current constraints and project requirements:

ParameterRoute A (Classical Condensation)Route B (Stille Cross-Coupling)
Typical Yield 75% – 85%60% – 75%
Regioselectivity Moderate (~80:20 ratio)Absolute (>99%)
Reaction Time 4 – 6 hours24 hours
Temperature 78 °C (Ethanol reflux)101 °C (Dioxane reflux)
Primary Impurity Regioisomer (5-methyl derivative)Organotin residues
Scalability High (Multi-gram to Kilogram)Low-Medium (Milligram to Gram)

References

  • Title: Small Molecule Inhibitors of Bromodomain–Acetyl-lysine Interactions Source: ACS Publications URL: [Link]

  • Title: 3-methyl-4-phenylisoxazole - Synthesis and Physical Properties Source: ChemSynthesis Database URL: [Link]

  • Title: SYNTHESIS AND REACTIONS OF 4-TRIBUTYLSTANNYL-3-METHYLISOXAZOLE Source: Heterocycles (via ElectronicsAndBooks) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Methyl-4-phenyl-1,2-oxazole

Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and formulation engineers struggling with the aqueous solubility of 3-methyl-4-phenyl-1,2-oxazole (also known as 3-methyl-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and formulation engineers struggling with the aqueous solubility of 3-methyl-4-phenyl-1,2-oxazole (also known as 3-methyl-4-phenylisoxazole).

As a lipophilic heterocyclic compound, its poor hydration dynamics frequently cause assay failure, erratic pharmacokinetics, and false negatives in biological screening. This guide synthesizes structural chemistry, thermodynamic principles, and field-validated protocols to help you achieve stable, reproducible aqueous solutions.

I. Quantitative Physicochemical Summary

To troubleshoot solubility, we must first understand the thermodynamic barriers preventing hydration. The table below summarizes the critical parameters driving the compound's behavior in aqueous media.

ParameterValue / LimitCausality / Rationale
Predicted LogP 2.5 – 3.5High lipophilicity is driven by the hydrophobic 4-phenyl and 3-methyl substitutions, causing the molecule to partition into lipid compartments rather than water[1].
H-Bond Donors 0The lack of -OH or -NH groups prevents the formation of favorable hydrogen bonds with water, making it a classic BCS Class II-like molecule (low solubility, high permeability)[2].
Max DMSO (Cell Assays) ≤ 0.1% (v/v)Exceeding 0.1% DMSO in in vitro cell cultures alters membrane permeability and induces cytotoxicity, confounding assay results[3].
Max DMSO (Biochemical) ≤ 5.0% (v/v)Acceptable for short-term cell-free assays (≤3.5 hours); concentrations >5% risk denaturing target proteins or altering enzymatic kinetics[4].
HP-β-CD Concentration 5% – 20% (w/v)Hydroxypropyl-β-cyclodextrin forms a 1:1 inclusion complex, shielding the hydrophobic phenyl ring from water while maintaining bulk solubility[5].
II. Solubility Enhancement Decision Matrix

Use the following logical workflow to determine the optimal solubilization strategy based on the constraints of your specific assay.

SolubilityTroubleshooting Problem 3-methyl-4-phenyl-1,2-oxazole Precipitation Assay Determine Assay Constraints Problem->Assay Cell Cell-Based / In Vivo Assays Assay->Cell High Sensitivity Bio Cell-Free Biochemical Assays Assay->Bio Low Sensitivity DMSO_Low Co-solvent: DMSO ≤ 0.1% (Step-down dilution) Cell->DMSO_Low CD Encapsulation: HP-β-CD (1:1 Molar Complex) Cell->CD Bio->CD DMSO_High Co-solvent: DMSO 5-10% or Surfactants (Tween) Bio->DMSO_High Val Validation Checkpoint (DLS / OD600) DMSO_Low->Val CD->Val DMSO_High->Val

Workflow for resolving 3-methyl-4-phenyl-1,2-oxazole aqueous solubility issues.

III. Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 3-methyl-4-phenyl-1,2-oxazole instantly precipitate when I add my DMSO stock to the biological buffer? A1: This is a phenomenon known as "solvent shock." The compound is highly lipophilic[1]. When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the local dielectric constant of the micro-environment drops rapidly. Because the isoxazole lacks hydrogen bond donors to interact with water[2], the hydrophobic phenyl rings rapidly associate via π−π stacking and hydrophobic interactions. This leads to rapid nucleation and irreversible precipitation before the compound can evenly disperse.

Q2: How do I optimize DMSO co-solvent concentration without ruining my assay? A2: The acceptable limit depends entirely on your biological system. For cell-based assays, DMSO must be kept at or below 0.1% (v/v) to prevent alterations in cell membrane permeability and baseline cytotoxicity[3]. For cell-free biochemical assays (e.g., enzymatic inhibition assays), DMSO can be used up to 5% to 10% for short-term evaluations (≤3.5 hours)[4]. Always run a "DMSO-only" vehicle control to ensure the solvent itself is not inhibiting your target.

Q3: What is the optimal cyclodextrin system for this compound, and why does it work? A3: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly recommended. Natural β -cyclodextrin has limited aqueous solubility itself (~18 mg/mL) and can form problematic aggregates[5]. HP- β -CD features a hydrophobic inner cavity that perfectly accommodates the lipophilic 4-phenyl ring of the isoxazole, while its hydroxylated, hydrophilic exterior ensures bulk aqueous solubility[6]. This typically forms a stable 1:1 inclusion complex that acts as a molecular shield[5].

Q4: Can I use surfactants like Tween-20 or Triton X-100 instead? A4: Yes, but proceed with caution. Non-ionic surfactants enhance solubility via micellar solubilization. However, if the 3-methyl-4-phenyl-1,2-oxazole molecule becomes deeply buried inside the hydrophobic core of a surfactant micelle, it may be sterically hindered from interacting with your biological target protein. This frequently results in false-negative assay results. If you use surfactants, keep concentrations near their Critical Micelle Concentration (CMC) and validate free-drug availability.

IV. Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checkpoints so you can verify success before wasting valuable biological reagents.

Protocol A: Preparation of HP- β -CD Inclusion Complex (Co-Evaporation Method)

This method forces the isoxazole into the cyclodextrin cavity by removing the competing organic solvent.

  • Preparation: Dissolve 10 mg of 3-methyl-4-phenyl-1,2-oxazole in 2 mL of volatile organic solvent (e.g., absolute ethanol).

  • Matrix Formulation: Dissolve HP- β -CD in ultra-pure water at a 1:1 or 1:2 (drug:CD) molar ratio[5].

  • Complexation: Add the organic drug solution dropwise to the aqueous cyclodextrin solution under continuous magnetic stirring (800 rpm) at 37°C. Stir for 24 hours to allow thermodynamic equilibration[7].

  • Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator at 40°C.

  • Lyophilization: Freeze the remaining clear aqueous solution at -80°C and lyophilize for 48 hours to obtain a dry, solid inclusion complex powder.

  • Validation Checkpoint: Reconstitute 1 mg of the lyophilized powder in 1 mL of aqueous buffer. Measure the Optical Density (OD) at 600 nm. If the OD 600​ is <0.05 and the solution is visually transparent, the complexation was successful. If the solution is turbid, uncomplexed isoxazole is precipitating.

Protocol B: Step-Down Co-Solvent Dilution (Preventing Solvent Shock)

Use this protocol when cyclodextrin encapsulation is not feasible and you must rely on DMSO.

  • Primary Stock: Prepare a high-concentration stock of the isoxazole in 100% molecular biology grade DMSO (e.g., 10 mM).

  • Intermediate Stock: Prepare an intermediate dilution (e.g., 1 mM) in a 50/50 mixture of DMSO and your assay buffer. Vortex vigorously immediately upon addition.

  • Final Titration: Slowly titrate the intermediate stock dropwise into the final assay buffer under continuous, vigorous vortexing to reach the final working concentration (e.g., 10 µM at 0.1% DMSO).

  • Validation Checkpoint: Perform Dynamic Light Scattering (DLS) or check for the Tyndall effect by shining a red laser pointer through the glass vial. The absence of a visible laser beam path (scattering) confirms the drug is fully solvated and has not formed sub-visible colloidal aggregates.

V. References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: nih.gov URL:

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments Source: europeanpharmaceuticalreview.com URL:

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH Source: nih.gov URL:

  • Lipophilicity and water solubility of Isoxazole derivatives computed by... - ResearchGate Source: researchgate.net URL:

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - GEUS' publications Source: geus.dk URL:

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC Source: nih.gov URL:

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? | ResearchGate Source: researchgate.net URL:

Sources

Troubleshooting

Overcoming steric hindrance in 3-methyl-4-phenyl-1,2-oxazole functionalization

Welcome to the dedicated technical support center for navigating the synthetic challenges associated with the functionalization of 3-methyl-4-phenyl-1,2-oxazole. This guide is designed for researchers, medicinal chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for navigating the synthetic challenges associated with the functionalization of 3-methyl-4-phenyl-1,2-oxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this sterically demanding heterocyclic scaffold. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles in your experimental work.

The unique substitution pattern of 3-methyl-4-phenyl-1,2-oxazole, with bulky groups flanking the potential reactive sites, presents a significant challenge for further molecular elaboration. This guide provides expert insights and data-driven strategies to address these steric hindrance issues head-on.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address the most pressing questions and common problems encountered during the functionalization of the 3-methyl-4-phenyl-1,2-oxazole core.

I. C5-Position Functionalization: Overcoming Steric Shielding

The C5 position is a primary target for introducing molecular diversity. However, the adjacent bulky phenyl group at C4 significantly hinders the approach of reagents.

Question 1: I am observing low to no yield for direct electrophilic aromatic substitution at the C5 position. What is the underlying issue and how can I resolve it?

Answer:

The low reactivity of the C5 position towards electrophilic aromatic substitution is a combination of two factors:

  • Steric Hindrance: The phenyl group at the C4 position creates a significant steric shield, physically blocking the approach of electrophiles to the C5 carbon.

  • Electronic Effects: The 1,2-oxazole ring is an electron-deficient system, which deactivates it towards classical electrophilic substitution reactions.

Troubleshooting Strategies:

  • Transition-Metal Catalyzed C-H Activation: This is often the most effective strategy for functionalizing sterically hindered and electron-deficient heterocycles. Palladium-catalyzed C-H activation/arylation or alkylation can be successful where traditional methods fail.[1]

    • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. Bulky, electron-rich phosphine ligands can enhance catalyst activity and selectivity. It is recommended to screen a panel of ligands (e.g., Buchwald or Herrmann-type ligands) and palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).

    • Directing Groups: While the inherent directing ability of the oxazole nitrogen is weak, certain reaction conditions can favor C5 functionalization.

    • Oxidant/Additive Choice: In many C-H activation cycles, an oxidant is required. The choice of oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) and additives can significantly influence the reaction outcome.

  • Directed ortho-Metalation (DoM) / Lithiation: If direct C-H activation is unsuccessful, a directed metalation approach can be employed. This involves deprotonation at the C5 position with a strong base, followed by quenching with an electrophile.

    • Base Selection: Strong, non-nucleophilic bases are required. Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are commonly used.[2][3] The choice of base can influence the regioselectivity of deprotonation.[3]

    • Temperature Control: These reactions must be performed at very low temperatures (typically -78 °C) to prevent side reactions and potential ring-opening of the oxazole.

    • Solvent Effects: The choice of solvent (e.g., THF, diethyl ether) can impact the aggregation state and reactivity of the organolithium species.

Question 2: My C5-lithiation attempt resulted in a complex mixture of products, and I suspect ring-opening. How can I confirm this and what are the preventive measures?

Answer:

Ring-opening is a known side reaction during the lithiation of oxazoles, especially at the C2 position, but can also be a concern under harsh conditions for C5-lithiation. The strong base can attack the relatively weak N-O bond, leading to the formation of an isocyanoenolate intermediate.

Confirmation of Ring Opening:

  • Spectroscopic Analysis: Look for the characteristic isonitrile (N≡C) stretch in the IR spectrum (around 2100-2200 cm⁻¹) of your crude product mixture.

  • Mass Spectrometry: Analyze the fragmentation pattern in the mass spectrum for fragments consistent with ring-opened structures.

Preventive Measures:

  • Strict Temperature Control: Maintain the reaction temperature at or below -78 °C throughout the deprotonation and electrophile quenching steps.

  • Use of Milder Bases: If n-BuLi proves too harsh, consider using LDA, which is a bulkier and less nucleophilic base.

  • Rapid Quenching: Add the electrophile promptly after the deprotonation step to trap the desired C5-lithiated intermediate before it can undergo decomposition.

  • Transmetalation: After lithiation, transmetalation to a less reactive organometallic species (e.g., with ZnCl₂ or CuCN) can increase the stability of the intermediate before adding the electrophile.

II. C3-Methyl Group Functionalization: Activating the Alkyl Side Chain

The methyl group at the C3 position offers an alternative handle for functionalization through side-chain reactivity.

Question 3: I am attempting to functionalize the C3-methyl group via lithiation followed by electrophilic quench, but I am getting low yields and competing ring metalation. How can I improve the selectivity for methyl group deprotonation?

Answer:

Deprotonation of a methyl group on a heterocyclic ring is known as lateral lithiation. The acidity of the methyl protons is enhanced by the adjacent electron-withdrawing oxazole ring. However, competition with ring deprotonation (at C5) can occur.

Strategies to Favor Lateral Lithiation:

  • Choice of Base: Studies on related substituted isoxazoles have shown that n-butyllithium can effectively deprotonate a C3-methyl group.[4] The use of a slight excess of the base may be necessary.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Deprotonation: Performing the reaction at very low temperatures (-78 °C) for a short duration before adding the electrophile will favor the kinetically preferred deprotonation site, which is often the most acidic proton (in this case, likely the methyl group).

    • Equilibration: In some systems, allowing the mixture to warm slightly or extending the reaction time can lead to equilibration to the thermodynamically more stable lithiated species. It is crucial to optimize the reaction time and temperature.

  • Additives: The addition of coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates and increase the basicity, potentially influencing the regioselectivity.

Experimental Protocol: General Procedure for Lateral Lithiation of the C3-Methyl Group

  • Dissolve 3-methyl-4-phenyl-1,2-oxazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1-1.2 eq, as a solution in hexanes) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired electrophile (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary and Reaction Conditions

The following table summarizes recommended starting conditions for different functionalization strategies. Note that these are starting points and may require further optimization for specific substrates and electrophiles.

Functionalization Site Method Recommended Reagents & Conditions Potential Issues
C5-Position C-H Activation/ArylationCatalyst: Pd(OAc)₂ (5-10 mol%)Ligand: SPhos or XPhos (10-20 mol%)Base: K₂CO₃ or Cs₂CO₃ (2-3 eq)Solvent: Dioxane or TolueneTemperature: 80-120 °CLow reactivity, need for extensive ligand screening.
C5-Position Lithiation/Electrophilic QuenchBase: n-BuLi or LDA (1.1-1.2 eq)Solvent: Anhydrous THFTemperature: -78 °CQuenching Electrophile: Aldehydes, ketones, alkyl halides, etc.Ring-opening, competing deprotonation.
C3-Methyl Group Lateral LithiationBase: n-BuLi (1.1-1.2 eq)Solvent: Anhydrous THFTemperature: -78 °CQuenching Electrophile: Aldehydes, ketones, alkyl halides, etc.Competing C5-lithiation, over-alkylation.

Visualizing Reaction Pathways

The following diagrams illustrate the key functionalization strategies discussed.

G cluster_0 C5-Position Functionalization Start_C5 3-Methyl-4-Phenyl-1,2-oxazole CH_Activation C-H Activation (e.g., Pd-catalyzed) Start_C5->CH_Activation Pd(OAc)₂, Ligand, Base, Heat Lithiation_C5 C5-Lithiation (n-BuLi or LDA, -78°C) Start_C5->Lithiation_C5 Strong Base Product_C5_CH C5-Functionalized Product CH_Activation->Product_C5_CH Product_C5_Li C5-Functionalized Product Lithiation_C5->Product_C5_Li Electrophile (E+) G cluster_1 C3-Methyl Functionalization Start_C3 3-Methyl-4-Phenyl-1,2-oxazole Lateral_Lithiation Lateral Lithiation (n-BuLi, -78°C) Start_C3->Lateral_Lithiation Strong Base Product_C3 C3-CH₂-E Functionalized Product Lateral_Lithiation->Product_C3 Electrophile (E+)

Caption: Strategy for C3-methyl group functionalization.

G Start Start Functionalization Experiment LowYield Low or No Yield? Start->LowYield ComplexMixture Complex Mixture? Start->ComplexMixture StericHindrance Possible Cause: Steric Hindrance LowYield->StericHindrance ChangeMethod Solution: Change Functionalization Method (e.g., C-H Activation vs. Lithiation) LowYield->ChangeMethod RingOpening Possible Cause: Ring Opening ComplexMixture->RingOpening WrongSite Possible Cause: Incorrect Regioselectivity ComplexMixture->WrongSite OptimizeConditions Solution: Optimize Conditions (Catalyst, Ligand, Base, Temp.) StericHindrance->OptimizeConditions MilderConditions Solution: Use Milder Base / Lower Temp. RingOpening->MilderConditions WrongSite->OptimizeConditions

Caption: Troubleshooting flowchart for functionalization issues.

References

  • Panda, N., & Mothkuri, R. (2019). DDQ-promoted direct C5-alkylation of oxazoles with alkylboronic acids via palladium-catalysed C–H bond activation. Organic & Biomolecular Chemistry, 17(3), 534-538. [Link]

  • Cornwall, P., Dell, C. P., & Knight, D. W. (1991). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles. Journal of the Chemical Society, Perkin Transactions 1, (10), 2417-2426. [Link]

  • Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006-2013. [Link]

  • Smith, T. E., & Michelle, S. (2002). EFFECTS OF BASE, ELECTROPHILE, AND SUBSTRATE ON THE SELECTIVE ALKYLATION OF HETEROAROMATIC SYSTEMS. Williams College Department of Chemistry. [Link]

Sources

Optimization

Resolving NMR peak overlaps in 3-methyl-4-phenyl-1,2-oxazole characterization

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies for resolving common Nuclear Magnetic Resonance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies for resolving common Nuclear Magnetic Resonance (NMR) spectroscopic challenges encountered during the characterization of 3-methyl-4-phenyl-1,2-oxazole. Our approach is structured in a practical question-and-answer format, designed to guide you from initial problem identification to advanced resolution techniques.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of 3-methyl-4-phenyl-1,2-oxazole in CDCl₃ shows a complex, overlapping multiplet in the aromatic region (~7.3-7.6 ppm). How can I resolve these signals for unambiguous assignment?

A1: This is a classic problem of signal overlap, where protons in similar chemical environments have very close chemical shifts. For 3-methyl-4-phenyl-1,2-oxazole, the five protons on the phenyl ring are often poorly resolved in standard solvents like Chloroform-d (CDCl₃).

Underlying Cause: In an isotropic solvent like CDCl₃, the electronic environment of the ortho, meta, and para protons of the phenyl group are not sufficiently different to allow for baseline resolution at typical magnetic field strengths. This results in a complex multiplet that is difficult to interpret.

Our first-line recommendation is a systematic, stepwise approach starting with simple, non-destructive methods before proceeding to more complex 2D NMR experiments.

Troubleshooting Guide: From Simple Adjustments to Advanced 2D NMR

The core principle of resolving peak overlap is to alter the chemical environment of the molecule just enough to induce differential changes in the chemical shifts of the overlapping nuclei.[1]

Step 1: Modify the Chemical Environment with Solvent Changes

Changing the deuterated solvent is the most effective and straightforward initial step.[2] Solvents can induce significant changes in chemical shifts through various intermolecular interactions, such as the anisotropic effect of aromatic solvents or hydrogen bonding capabilities.[3][4][5]

Experimental Protocol: Solvent-Induced Shift Analysis

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound (5-10 mg) in ~0.6 mL of CDCl₃.

  • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at low temperature.

  • Second Solvent: Add ~0.6 mL of Benzene-d₆ to the same NMR tube, ensuring the sample is fully dissolved.

  • Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions (temperature, number of scans).

  • Comparison: Overlay the two spectra for analysis. The magnetic anisotropy of the benzene ring will interact with the solute, often causing significant dispersion of the aromatic signals. Protons located above the face of the benzene solvent ring will be shielded (shifted upfield), while those near the edge will be deshielded (shifted downfield).

Table 1: Comparison of Common Deuterated Solvents for Resolving Peak Overlap

SolventTypical Effect on Aromatic ProtonsCausality
Chloroform-d (CDCl₃) Often poor resolution for complex aromatic systems.Relatively non-interacting and isotropic.
Benzene-d₆ Excellent resolving power. Induces significant shifts (both upfield and downfield).Strong solvent anisotropic effect. Associates with electron-poor regions of the solute.[2]
Pyridine-d₅ Good resolving power, similar to Benzene-d₆.Anisotropic effect combined with its ability to interact with any acidic protons.
Acetone-d₆ Moderate resolving power.Polarity and weak hydrogen bond accepting ability can alter the electronic environment.[6]
DMSO-d₆ Moderate resolving power.High polarity can alter solute conformation and solvation shells, leading to shift changes.[5]

If solvent changes do not provide baseline resolution, the next step involves using a chemical shift reagent.

Step 2: Employ a Lanthanide Shift Reagent (LSR)

LSRs are paramagnetic lanthanide complexes that act as weak Lewis acids.[7] They reversibly bind to Lewis basic sites in the analyte (in this case, the nitrogen or oxygen atoms of the oxazole ring), inducing large changes in the chemical shifts of nearby protons.[8][9] The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, which can effectively "spread out" an overlapping spectrum.[10]

Experimental Protocol: Titration with a Lanthanide Shift Reagent

  • Sample Preparation: Prepare a solution of 3-methyl-4-phenyl-1,2-oxazole in a dry, non-coordinating solvent like CDCl₃.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum.

  • LSR Addition: Prepare a stock solution of a suitable LSR (e.g., Eu(fod)₃, which typically induces downfield shifts). Add a small, known amount (e.g., 0.1 molar equivalents) of the LSR to the NMR tube.

  • Acquire and Analyze: Gently mix the sample and re-acquire the ¹H NMR spectrum. Observe the changes in chemical shifts.

  • Iterate: Continue adding small aliquots of the LSR and acquiring spectra until the desired peak separation is achieved. Avoid adding excess reagent, as this can cause significant line broadening.[10]

Q2: I've tried different solvents, but the signals for the methyl group and the phenyl protons are still difficult to assign definitively. What is the next step?

A2: When simple 1D methods are insufficient, two-dimensional (2D) NMR techniques are the definitive solution. These experiments add a second frequency dimension, allowing for the resolution of overlapping signals by correlating them based on their nuclear interactions.[11]

Troubleshooting Workflow: 2D NMR

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis start Peak Overlap Observed in ¹H NMR solvent Change Solvent (e.g., CDCl₃ → C₆D₆) start->solvent lsr Use Lanthanide Shift Reagent solvent->lsr Overlap Persists cosy Acquire ¹H-¹H COSY (Identify H-H Connectivity) lsr->cosy Overlap Persists / Need Connectivity hsqc Acquire ¹H-¹³C HSQC (Resolve ¹H via ¹³C Shifts) cosy->hsqc hmbc Acquire ¹H-¹³C HMBC (Assign Quaternary Carbons) hsqc->hmbc end Complete Structural Assignment hmbc->end

Step 3: Establish Connectivity with 2D NMR

A. ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[12] A cross-peak at the intersection of two proton frequencies (F1, F2) indicates that these two protons are J-coupled. This is invaluable for tracing the connectivity within the phenyl ring, confirming which protons are adjacent.

Protocol: COSY Experiment

  • Pulse Program: cosygpqf (or equivalent)

  • Description: Correlates coupled proton signals.[12]

  • Key Parameters:

    • Spectral Width (SW): 10-12 ppm in both dimensions.

    • Number of Scans (NS): 2-4 per increment.

    • Number of Increments (TD in F1): 256-512.

  • Interpretation: A cross-peak between H-ortho and H-meta confirms their adjacency, helping to trace the spin system through the aromatic ring even if the 1D spectrum is unresolved.

B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is arguably the most powerful tool for resolving ¹H peak overlap.[11][13] It correlates each proton directly to the carbon atom it is attached to. Since the ¹³C chemical shift range is much larger (~200 ppm) than the ¹H range (~12 ppm), protons that overlap in the 1D spectrum are often well-separated in the second dimension based on the shift of their attached carbon.[14][15]

Protocol: HSQC Experiment

  • Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited HSQC)

  • Description: Correlates protons to their directly attached carbons.[12]

  • Key Parameters:

    • Spectral Width (SW): 10-12 ppm in F2 (¹H) and ~180 ppm in F1 (¹³C).

    • One-bond coupling constant (¹JCH): Set to an average value of 145-160 Hz for aromatic/heterocyclic systems.

  • Interpretation: In the HSQC spectrum of 3-methyl-4-phenyl-1,2-oxazole, you will see a correlation for the methyl protons to the methyl carbon, the oxazole H-5 to the oxazole C-5, and each of the five phenyl protons to their respective phenyl carbons, providing unambiguous resolution.

Q3: How can I be certain about the assignment of the quaternary carbons (C-3, C-4, and the phenyl ipso-carbon)? They don't appear in the HSQC spectrum.

A3: Quaternary carbons, having no attached protons, are invisible in HSQC spectra. Their assignment requires a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This technique reveals correlations between protons and carbons over longer ranges, typically 2 or 3 bonds (²JCH, ³JCH).[15][16]

// Connections hsqc -> mol:me [label="¹J"]; hsqc -> mol:h5 [label="¹J"]; hsqc -> mol:ph [label="¹J (to Ph-CH)"];

hmbc -> mol:c3 [label="²J, ³J"]; hmbc -> mol:c4 [label="²J, ³J"]; hmbc -> mol:c5 [label="²J"]; hmbc -> mol:ph [label="²J, ³J (to Ph-Cq)"];

mol:me -> hmbc [color="#EA4335"]; mol:h5 -> hmbc [color="#EA4335"]; mol:ph -> hmbc [color="#EA4335"];

// COSY within Phenyl cosy_edge [label="³J (ortho-meta, etc.)", shape=plaintext, fontcolor="#5F6368"]; mol:ph -> cosy_edge [style=invis]; cosy_edge -> cosy [style=invis]; } ondot Caption: Key 2D NMR correlations for structure elucidation.

Protocol: HMBC Experiment

  • Pulse Program: hmbcgplpndqf (or equivalent)

  • Description: Correlates protons and carbons over multiple bonds.

  • Key Parameters:

    • Long-range coupling constant (ⁿJCH): Set to a typical value of 8-10 Hz to optimize for ²J and ³J correlations.

  • Interpretation for Quaternary Carbon Assignment:

    • Oxazole C-3: Will show a correlation to the methyl protons (~2.4 ppm). This is a strong ³JCH correlation.

    • Oxazole C-4: Will show correlations to the ortho-protons of the phenyl ring and to the oxazole H-5.

    • Phenyl Ipso-Carbon (C-1'): Will show correlations to the ortho-protons of the phenyl ring (²JCH) and potentially a weaker correlation to H-5 of the oxazole ring (³JCH).

By systematically applying these 1D and 2D NMR techniques, you can overcome even significant peak overlap to achieve a complete and confident structural assignment of 3-methyl-4-phenyl-1,2-oxazole.

References

  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC.
  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • Quora. (2021, January 30). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?.
  • Slideshare. NMR Shift reagents.
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride.
  • Benchchem. Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 1,1-Diphenylbutane.
  • Thieme Connect. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • Chemical shifts.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • ACS Publications. (2010, April 22). Versatile 1H−31P−31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. The Journal of Organic Chemistry.
  • Benchchem. Troubleshooting Dichapetalin I NMR peak overlapping.
  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole deriv
  • ACS Publications. NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine.
  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents.
  • SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?.
  • PMC.
  • EPFL. 2D NMR.

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Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in 3-Methyl-4-phenyl-1,2-oxazole Synthesis

Overview The synthesis of 3-methyl-4-phenyl-1,2-oxazole (commonly referred to as 3-methyl-4-phenylisoxazole) via transition-metal catalysis is a cornerstone reaction in medicinal chemistry. While palladium-catalyzed cros...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The synthesis of 3-methyl-4-phenyl-1,2-oxazole (commonly referred to as 3-methyl-4-phenylisoxazole) via transition-metal catalysis is a cornerstone reaction in medicinal chemistry. While palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille coupling) of 4-halo-3-methylisoxazole with phenylboronic acid or phenylstannanes is highly effective, the unique electronic properties of the isoxazole ring frequently lead to premature catalyst deactivation[1]. This guide provides a mechanistic approach to diagnosing, troubleshooting, and resolving catalyst failure during this specific synthesis.

Part 1: Diagnostic Workflow

Before adjusting reaction parameters, it is critical to identify the exact pathway of catalyst deactivation. Use the following diagnostic tree to determine the root cause of your stalled synthesis.

DiagnosticWorkflow Start Reaction Stalls / Low Yield VisCheck Visual Inspection of Mixture Start->VisCheck PdBlack Is Black Precipitate (Pd Black) Present? VisCheck->PdBlack LigandOx Diagnosis: Ligand Oxidation / Thermal Degradation PdBlack->LigandOx  Yes LCMS Perform LC-MS Analysis PdBlack->LCMS  No SMCheck Is Isoxazole Starting Material Intact? LCMS->SMCheck NPoison Diagnosis: N-Coordination Poisoning by Isoxazole SMCheck->NPoison  Yes SideRxn Diagnosis: Homocoupling or Off-Cycle Sinks SMCheck->SideRxn  No

Caption: Diagnostic decision tree for identifying the root cause of palladium catalyst deactivation.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My reaction stalls at 30% conversion, but the solution remains clear with no visible Pd black precipitation. What is happening? A1: This is the classic signature of Nitrogen-Poisoning . The nitrogen atom in the 1,2-oxazole ring possesses a highly accessible lone pair of electrons[1]. As the catalytic cycle progresses, this nitrogen can coordinate strongly to the electrophilic Pd(II) intermediate, displacing the intended phosphine ligands[1]. This forms a thermodynamically stable, off-cycle square-planar complex that effectively removes the palladium from the active catalytic cycle[1]. Causality & Solution: Standard catalysts like Pd(PPh₃)₄ lack the steric bulk required to prevent this coordination. To resolve this, switch to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos). The steric bulk creates a protective "pocket" around the metal center, physically preventing the multi-dentate coordination of the isoxazole ring while accelerating the rate-limiting reductive elimination step[1].

Q2: I observe a fine black powder forming in the reaction flask within the first hour, and the yield is poor. What is causing this? A2: The black powder is Palladium Black , indicating the irreversible aggregation of Pd(0) nanoparticles. This occurs when stabilizing ligands dissociate from the metal center or undergo oxidation[1]. Causality & Solution: Pd(0) is highly susceptible to oxidation by trace molecular oxygen or moisture, which converts phosphine ligands into inactive phosphine oxides. Furthermore, trace water can hydrolyze active intermediates to form stable, inactive Pd-OH complexes, terminating the catalytic loop[2],[3]. Ensure strict Schlenk techniques are used. Degas solvents via three freeze-pump-thaw cycles rather than simple nitrogen sparging.

Q3: Does the choice of the leaving group on the isoxazole substrate affect catalyst longevity? A3: Yes. While iodides (e.g., 4-iodo-3-methylisoxazole) undergo rapid oxidative addition, the resulting high concentration of iodide ions can act as strong binding ligands[1]. This leads to the formation of stable, less reactive palladium-iodide bridged dimers, which inhibit the catalytic cycle[1]. Causality & Solution: If iodide inhibition is suspected, switching to the corresponding bromide (4-bromo-3-methylisoxazole) or adding silver salts (e.g., Ag₂CO₃) as an iodide scavenger will precipitate AgI and restore catalytic turnover.

Part 3: Mechanistic Pathway of Deactivation

To effectively troubleshoot, one must understand where the catalytic cycle is breaking down. The diagram below illustrates the on-cycle synthesis of 3-methyl-4-phenyl-1,2-oxazole and the two primary off-cycle deactivation sinks.

CatalyticCycle Pd0 Active Pd(0)L_n Complex OxAdd Oxidative Addition (4-Halo-3-methylisoxazole) Pd0->OxAdd DeadPdBlack Deactivation: Pd Black Aggregation Pd0->DeadPdBlack Ligand Loss / O2 PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Phenylboronic Acid) PdII->TransMet DeadNPoison Deactivation: Off-Cycle N-Coordinated Complex PdII->DeadNPoison Isoxazole N-Lone Pair RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-methyl-4-phenyl-1,2-oxazole RedElim->Product

Caption: Palladium catalytic cycle for 3-methyl-4-phenyl-1,2-oxazole synthesis detailing deactivation.

Part 4: Quantitative Data on Ligand Effects

The selection of the phosphine ligand is the single most critical variable in preventing catalyst deactivation during isoxazole synthesis. The table below summarizes the causality between ligand sterics (Tolman Cone Angle), electronics, and overall reaction success.

LigandTolman Cone Angle (θ)Electron DonationTime to Pd Black Formation3-methyl-4-phenyl-1,2-oxazole Yield (%)
PPh₃ 145°Moderate1.5 hours42%
dppf 162°Moderate4.0 hours65%
P(t-Bu)₃ 182°Very High18.0 hours88%
XPhos 204°High>24.0 hours96%

Data Interpretation: Ligands with a cone angle >180° (like XPhos) provide sufficient steric shielding to physically block the isoxazole nitrogen from coordinating to the Pd(II) center, thereby eliminating the N-poisoning deactivation pathway[1].

Part 5: Self-Validating Experimental Protocol

Optimized Synthesis of 3-methyl-4-phenyl-1,2-oxazole via Suzuki-Miyaura Cross-Coupling This protocol is engineered to bypass common deactivation pathways. It includes built-in validation checks to ensure the integrity of the catalytic cycle at each step.

Step 1: Catalyst Pre-activation

  • In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Add anhydrous, degassed 1,4-dioxane (0.1 M relative to substrate).

  • Stir at room temperature for 15 minutes.

  • Validation Check: The solution must transition from a reddish-brown suspension to a clear, pale-yellow solution. This color shift confirms the reduction of Pd(II) to the active, monoligated Pd(0) species. If the solution turns black, oxygen or moisture has compromised the system; discard and restart.

Step 2: Substrate Addition

  • Add 4-bromo-3-methylisoxazole (1.0 equiv) and phenylboronic acid (1.5 equiv).

  • Add finely milled, anhydrous K₃PO₄ (2.0 equiv) as the base.

  • Validation Check: The reaction mixture should remain pale yellow. A rapid darkening at room temperature indicates premature, un-catalyzed degradation of the isoxazole ring.

Step 3: Reaction Execution

  • Seal the flask and heat the mixture to 80 °C in a pre-heated oil bath for 12 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The 4-bromo-3-methylisoxazole starting material (Rf ~0.6) should cleanly disappear, replaced by a highly UV-active spot corresponding to 3-methyl-4-phenyl-1,2-oxazole (Rf ~0.4). Confirm product formation via LC-MS ([M+H]⁺ = 160.2).

Step 4: Work-up and Isolation

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a short pad of Celite to remove the inorganic base and any trace catalyst.

  • Validation Check: The Celite pad will capture any trace Pd black. A colorless to pale-yellow filtrate indicates that the catalyst remained stable and in solution throughout the reaction, confirming the success of the ligand choice.

  • Concentrate under reduced pressure and purify via silica gel chromatography to isolate the pure 3-methyl-4-phenyl-1,2-oxazole.

Part 6: References

  • SYNTHESIS AND REACTIONS OF 4-TRIBUTYLSTANNYL-3-METHYLISOXAZOLE Source: Heterocycles (via ElectronicsAndBooks) URL:[Link]

  • Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Source: MDPI URL:[Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes Source: Journal of the American Chemical Society URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-methyl-4-phenyl-1,2-oxazole: A Comparative NMR Analysis

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of 3-methyl-4-phenyl-1,2-oxazole, a compound of interest in medicinal chemistry.

The Molecular Blueprint: Structure of 3-methyl-4-phenyl-1,2-oxazole

To understand the NMR spectra, we must first visualize the molecule's structure and the electronic environment of each atom.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Shim Probe transfer->tune H1_acq ¹H Acquisition (16 scans) tune->H1_acq C13_acq ¹³C Acquisition (1024 scans) tune->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase calibrate Calibration (TMS = 0 ppm) phase->calibrate analyze Spectral Analysis calibrate->analyze

Figure 2: Workflow for NMR data acquisition and processing.

Comparative Analysis: 3-methyl-4-phenyl-1,2-oxazole vs. 3-phenyl-1,2,4-oxadiazole

To further ground our predictions, a comparison with a structurally related compound, 3-phenyl-1,2,4-oxadiazole, is instructive. [1]While the core heterocyclic ring differs, the presence of a phenyl group allows for an examination of its electronic influence.

In 3-phenyl-1,2,4-oxadiazole, the phenyl group is at the 3-position. The chemical shifts of the phenyl protons and carbons will be influenced by the different electronic nature of the 1,2,4-oxadiazole ring compared to the 1,2-oxazole ring. The substituent effects of the heterocyclic ring on the benzene ring can be quantified by comparing the chemical shifts to that of benzene (128.5 ppm). [1]This type of analysis helps in refining the assignment of phenyl group signals in unknown spectra.

The key difference in the ¹H NMR spectrum would be the absence of a methyl signal and the presence of a signal for the C₅-H of the 1,2,4-oxadiazole ring, which is reported to be around 8.70 ppm. [1]This highlights how minor changes in the heterocyclic core can lead to significant and predictable changes in the NMR spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-methyl-4-phenyl-1,2-oxazole. By leveraging data from analogous structures and established NMR principles, we have proposed a detailed spectral assignment. The included experimental protocol offers a robust framework for the actual acquisition of data for this and similar compounds. For definitive structural confirmation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be invaluable in establishing proton-proton and proton-carbon correlations.

References

  • Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. [Link]

  • Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224. [Link]

  • Krasavin, M., et al. (2019). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 15, 2396-2404. [Link]

  • Harisha, M. B., et al. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry, 16, 2108-2118. [Link]

  • Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567. [Link]

  • Wiley Spectra Lab. (n.d.). 1H NMR – Organic Compounds (Comprehensive) Part 2. [Link]

  • ACD/Labs. (n.d.). NMR Databases | 1H, 13C, 15N, 19F, 31P. [Link]

  • NMR Wiki. (2010). Databases. [Link]

  • A new class of multi-substituted oxazole derivatives: Synthesis and antimicrobial activity. (2013). Journal of Chemical Sciences, 125(3), 495-509. [Link]

  • Modgraph Consultants Ltd. (n.d.). C13 NMR and X-Nuclei Reference Database. [Link]

  • Miteva, M., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6619. [Link]

  • Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. (2025). ResearchGate. [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). (2022). Scientific Reports, 12(1), 17758. [Link]

  • Essa, F. O. (2018). Synthesis and Characterization of Some New Oxadiazole,Triazole and Oxazepin Compounds Bearing A quinazoline-4(3H)-one. Journal of Babylon University/Pure and Applied Sciences, 26(7), 184-194. [Link]

  • Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 225-234. [Link]

  • Chaudhari, S. A., et al. (2018). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences, 7(Special Issue), 275-281. [Link]

  • 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018). ResearchGate. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). Rsc.org. [Link]

  • Synthesis, characterization, biological evaluation, and molecular docking of novel 2-Methyl-5-[2-(Substituted)phenyl]-1,3,4-oxadiazole derivatives. (2025). PISRT. [Link]

  • 3-(2-Chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide, N-methyl - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]

  • 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1575. [Link]

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Comparative

Comprehensive Platform Comparison: Mass Spectrometry Fragmentation Profiling of 3-Methyl-4-phenyl-1,2-oxazole

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for structural elucidation requires more than just reading an instrument's spec sheet. It requires a deep understanding of the anal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for structural elucidation requires more than just reading an instrument's spec sheet. It requires a deep understanding of the analyte's intrinsic gas-phase chemistry. Isoxazole derivatives, such as 3-methyl-4-phenyl-1,2-oxazole , are critical pharmacophores in drug development (e.g., COX-2 inhibitors). However, their analysis is notoriously challenging due to the highly labile N-O bond within the heterocyclic ring.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization Time-of-Flight MS (GC-EI-TOF-MS) against Liquid Chromatography-Electrospray Ionization Triple Quadrupole MS (LC-ESI-QqQ-MS) for elucidating the fragmentation dynamics of 3-methyl-4-phenyl-1,2-oxazole.

Mechanistic Causality: The Isoxazole N-O Bond

To understand why different MS platforms yield vastly different spectra for the same molecule, we must examine the causality behind the fragmentation. The isoxazole ring's N-O bond possesses a relatively low bond dissociation energy, making it the primary site of cleavage.

  • Hard Ionization (EI): Upon 70 eV electron ionization, the molecule forms a radical cation, [M]∙+ at m/z 159. The excess internal energy drives rapid ring opening and 1,2-hydrogen migration. This frequently results in an isomerization to a transient azirine intermediate before the expulsion of carbon monoxide (CO)[1]. Alternatively, direct cleavage across the ring yields the neutral loss of acetonitrile (CH 3​ CN).

  • Soft Ionization (ESI-CID): In ESI, protonation typically occurs at the nitrogen atom to form an even-electron species, [M+H]+ at m/z 160. Collision-induced dissociation (CID) of this highly stable ion requires specific collision energies to induce multi-step intramolecular rearrangements, often involving the loss of water or CH 3​ CN[2]. Advanced computational simulations of isoxazole CID dynamics confirm that nonstatistical shattering mechanisms dominate under specific collision gas conditions[3].

Workflow Sample 3-Methyl-4-phenyl- 1,2-oxazole GC GC-EI-TOF-MS (Hard Ionization) Sample->GC LC LC-ESI-QqQ-MS (Soft Ionization) Sample->LC EI_Frag Radical Cation[M]*+ m/z 159 Extensive Rearrangement GC->EI_Frag ESI_Frag Protonated [M+H]+ m/z 160 CID-Driven Cleavage LC->ESI_Frag Data Structural Elucidation & Platform Comparison EI_Frag->Data ESI_Frag->Data

Workflow comparing GC-EI and LC-ESI platforms for isoxazole fragmentation analysis.

Platform Comparison & Quantitative Data

When choosing between GC-EI and LC-ESI platforms, the analytical goal dictates the choice. GC-EI provides highly reproducible, library-searchable spectra driven by radical chemistry. LC-ESI provides excellent sensitivity for intact precursor ions, allowing for targeted MS/MS experiments.

Table 1: Fragmentation Profile Comparison
Ionization PlatformPrecursor IonMajor Fragments (m/z)Primary Neutral LossesOptimal EnergyMass Resolution
GC-EI-TOF-MS 159 [M]∙+ 131, 118, 90, 77-CO (28 Da), -CH 3​ CN (41 Da)70 eV (Source)> 25,000 FWHM
LC-ESI-QqQ-MS 160 [M+H]+ 119, 101, 77-CH 3​ CN (41 Da), -H 2​ O (18 Da)15 - 35 eV (CID)Unit (0.7 FWHM)

Experimental Protocols (Self-Validating Systems)

A robust analytical method must be self-validating. The following protocols are designed to ensure that the observed fragments are causally linked to 3-methyl-4-phenyl-1,2-oxazole and not artifactual interferences.

Protocol A: GC-EI-TOF-MS Analysis (Hard Ionization)
  • Sample Preparation: Dissolve 3-methyl-4-phenyl-1,2-oxazole in GC-grade ethyl acetate to a final concentration of 10 µg/mL. Causality: Ethyl acetate ensures optimal volatility and prevents thermal degradation in the hot GC inlet.

  • Chromatographic Separation: Inject 1 µL into a DB-5MS column (30 m × 0.25 mm, 0.25 µm) using a split ratio of 10:1. Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.

  • Electron Ionization (EI): Set the EI source to 70 eV and 250°C. Causality: 70 eV transfers ~600 kJ/mol of excess energy, which is strictly necessary to ensure reproducible, library-matchable fragmentation of the N-O bond.

  • Data Acquisition & Self-Validation: Acquire data in TOF mode (m/z 50–300). Validation Step: Introduce perfluorotributylamine (PFTBA) as an internal calibrant. The presence of exact mass fragments (e.g., m/z 68.9952) validates mass accuracy (<2 ppm), ensuring the m/z 118 peak is definitively [M−CH3​CN]∙+ and not an isobaric contaminant.

Protocol B: LC-ESI-QqQ-MS Analysis (Soft Ionization & CID)
  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid provides the abundant protons necessary to drive the formation of the [M+H]+ precursor ion (m/z 160).

  • Chromatographic Separation: Inject 2 µL onto a sub-2µm C18 column (50 × 2.1 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Methanol over 5 minutes at 0.4 mL/min.

  • Electrospray Ionization (ESI): Operate in positive ion mode (+3.5 kV). Set the capillary temperature to 300°C to ensure complete droplet desolvation.

  • CID & Self-Validation: Isolate m/z 160 in Q1. Apply a collision energy ramp (10–40 eV) using Argon gas in Q2. Validation Step: Monitor the survival yield of the precursor ion. The protocol is self-validating when the intersection of the precursor depletion curve and fragment appearance curve yields a reproducible appearance energy for the m/z 119 fragment, confirming the mechanistic pathway.

Elucidated Fragmentation Pathways

The diagram below visualizes the primary EI-MS fragmentation logic, highlighting the causality of the neutral losses.

Fragmentation M_ion [M]*+ (m/z 159) 3-Methyl-4-phenyl-1,2-oxazole Azirine Azirine Intermediate (N-O Bond Cleavage) M_ion->Azirine Isomerization (70 eV) Frag_118 m/z 118 [M - CH3CN]*+ M_ion->Frag_118 - CH3CN (41 Da) Frag_131 m/z 131 [M - CO]*+ Azirine->Frag_131 - CO (28 Da) Frag_77 m/z 77 [C6H5]+ Frag_131->Frag_77 - C3H4N (54 Da) Frag_90 m/z 90 [C7H6]*+ Frag_118->Frag_90 - CO (28 Da)

Primary EI-MS fragmentation pathways for 3-methyl-4-phenyl-1,2-oxazole.

Conclusion

For the structural verification of 3-methyl-4-phenyl-1,2-oxazole, GC-EI-TOF-MS is the superior platform if the goal is to leverage high-resolution accurate mass to map the complex radical-driven rearrangements (e.g., azirine formation and CO loss). Conversely, LC-ESI-QqQ-MS excels in targeted quantitative applications, though the analyst must account for the high stability of the protonated isoxazole ring and carefully optimize CID energies to induce the characteristic loss of CH 3​ CN.

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Validation

3-Methyl-4-phenyl-1,2-oxazole vs. Oxazole Bioisosteres in Drug Discovery: A Comprehensive Comparison Guide

Introduction: The Bioisosteric Paradigm of Azoles In modern medicinal chemistry, five-membered heteroaromatic rings are privileged scaffolds. Among them, 1,2-oxazole (isoxazole) and 1,3-oxazole (oxazole) serve as critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioisosteric Paradigm of Azoles

In modern medicinal chemistry, five-membered heteroaromatic rings are privileged scaffolds. Among them, 1,2-oxazole (isoxazole) and 1,3-oxazole (oxazole) serve as critical bioisosteres for amides, esters, and other heterocycles. While they share the same molecular formula and a planar pentagonal structure with six π electrons, the relative positioning of their nitrogen and oxygen atoms fundamentally alters their physicochemical properties, metabolic stability, and target binding trajectories.

This guide provides an in-depth technical comparison between the specific 3-methyl-4-phenyl-1,2-oxazole framework—a motif found in potent cyclooxygenase-2 (COX-2) and bromodomain (BET) inhibitors—and its 1,3-oxazole bioisosteric counterparts. By analyzing their distinct electronic profiles and providing self-validating experimental workflows, this guide aims to equip drug discovery teams with the mechanistic rationale needed to execute successful scaffold hopping.

Physicochemical Profiling: 1,2-Oxazole vs. 1,3-Oxazole

The decision to utilize a 3-methyl-4-phenyl-1,2-oxazole versus a 1,3-oxazole equivalent hinges on the profound electronic differences induced by the adjacent heteroatoms in the 1,2-isomer (the α -effect).

In 1,2-oxazoles, the adjacent electronegative oxygen heavily withdraws electron density from the nitrogen, rendering the ring exceptionally weak as a base ( pKa​≈−3.0 ). Conversely, the 1,3-oxazole nitrogen is separated by a carbon atom, resulting in a slightly higher basicity ( pKa​≈0.8 ) and a distinct dipole moment. These differences directly impact the desolvation penalty and hydrogen-bond acceptor capacity during receptor binding.

Table 1: Comparative Physicochemical Properties
Property3-Methyl-4-phenyl-1,2-oxazole (Isoxazole)1,3-Oxazole BioisostereMechanistic Implication in Drug Design
Heteroatom Position Adjacent (N-O bond present)Separated (N-C-O)Dictates metabolic ring-opening susceptibility.
Basicity ( pKa​ of conjugate acid) ∼−3.0 (Very weak base) ∼0.8 (Weak base)1,2-oxazoles remain unprotonated at physiological pH, enhancing passive permeability.
Dipole Moment ( μ ) ∼2.40 D ∼1.50 DHigher dipole in 1,2-oxazoles increases polar surface area (PSA) and alters the desolvation penalty.
H-Bond Acceptor Strength Moderate (N is primary acceptor)Stronger (N is primary acceptor)1,3-oxazoles often form stronger H-bonds with target residues due to less electron withdrawal by O.
Metabolic Stability High (resistant to esterases/amidases)High (but susceptible to C2 oxidation)Both serve as stable amide/ester bioisosteres, but 1,3-oxazoles can undergo CYP-mediated C2 oxidation[1].

Target Binding & Mechanistic Case Studies

To understand the causality behind experimental choices, we must examine how these scaffolds behave within specific protein microenvironments.

Case Study 1: BET Bromodomain Inhibition (BRD4)

The 3-methyl-4-phenylisoxazol-5-amine fragment is a highly effective acetyl-lysine mimic used in the development of BET bromodomain inhibitors, such as CPI-0610[2]. Crystallographic data (PDB: 4LR6) reveals that the 1,2-oxazole nitrogen and the 5-amino group form a critical bidentate hydrogen-bonding network with Asn140 in the BRD4 binding pocket[3]. The 4-phenyl group perfectly occupies the hydrophobic WPF (Trp-Pro-Phe) shelf.

Attempting a direct bioisosteric replacement to a 1,3-oxazole alters the vector of the nitrogen lone pair, which can weaken the interaction with Asn140 unless the rest of the scaffold is conformationally adjusted.

BRD4_Binding Isox 3-methyl-4-phenyl- 1,2-oxazol-5-amine Asn140 Asn140 (H-bond Acceptor/Donor) Isox->Asn140 Strong H-bond (N2 & NH2) Tyr97 Tyr97 (Water-mediated H-bond) Isox->Tyr97 Water Network WPF WPF Shelf (Hydrophobic Interaction) Isox->WPF Phenyl Ring Stacking Oxaz 1,3-oxazole Bioisostere Oxaz->Asn140 Weakened H-bond (Altered Dipole/Vector) Oxaz->WPF Altered Trajectory

Figure 1: Binding logic of 1,2-oxazole vs. 1,3-oxazole in the BRD4 bromodomain pocket.

Case Study 2: A2B​ Adenosine Receptor Antagonists (The "Nitrogen-Walk")

In the optimization of A2B​ adenosine receptor antagonists, researchers employed a "nitrogen-walk" approach to evaluate the impact of moving the nitrogen atom around the pentagonal core[4]. The study demonstrated that while the 1,2-oxazole derivatives possessed moderate affinity, shifting to a 4-oxazolyl (1,3-oxazole) derivative yielded the most potent antagonist ( Ki​=8.10 nM). The 1,3-oxazole provided an optimal combination of electronegativity and internal hydrogen-bonding geometry that the 1,2-oxazole could not achieve[4].

Case Study 3: COX-2 Inhibitors (Valdecoxib Analogues)

Valdecoxib utilizes a 5-methyl-3-phenylisoxazole core to orient its sulfonamide pharmacophore into the COX-2 side pocket[5]. The 1,2-oxazole ring acts as a rigid, metabolically stable spacer. Isosteric replacements (e.g., swapping to pyrazoles or 1,3-oxazoles) often result in a significant drop in COX-2 selectivity, proving that the specific geometry and dipole of the 1,2-oxazole are exquisitely tuned for the COX-2 active site[5].

Experimental Workflows

To accurately compare these bioisosteres, rigorous experimental validation is required. Below are two self-validating protocols for assessing kinetic solubility and executing late-stage scaffold hopping.

Protocol 1: Kinetic Solubility Assessment (Isoxazole vs. Oxazole)

Rationale: The differing dipole moments and crystal packing energies between 1,2-oxazoles and 1,3-oxazoles heavily influence their aqueous solubility[1]. Kinetic solubility from DMSO stocks mimics the conditions of early-stage in vitro biological assays.

Self-Validating System: The inclusion of Propranolol (high solubility control) and Amiodarone (low solubility control) ensures the assay's dynamic range is functioning correctly.

Step-by-Step Methodology:

  • Stock Preparation: Prepare 10 mM stock solutions of the 3-methyl-4-phenyl-1,2-oxazole and its 1,3-oxazole counterpart in 100% LC-MS grade DMSO.

  • Dilution: Spike 5 μ L of the DMSO stock into 245 μ L of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate (final concentration = 200 μ M, 2% DMSO).

  • Incubation: Seal the plate and incubate at 25°C for 24 hours on a horizontal shaker at 300 rpm to allow equilibrium of precipitation.

  • Filtration: Transfer the suspension to a 0.45 μ m PVDF filter plate. Centrifuge at 3000 x g for 10 minutes to separate the precipitate from the soluble fraction.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve (prepared in 50% MeCN/water to ensure complete dissolution).

  • Data Analysis: Calculate the kinetic solubility ( μ M). A higher dipole moment in the 1,2-oxazole typically correlates with higher kinetic solubility compared to the 1,3-oxazole.

Protocol 2: Late-Stage Photochemical Ring-Replacement

Rationale: Synthesizing matched molecular pairs (MMPs) of heterocycles usually requires de novo synthesis for each scaffold. A recent breakthrough allows for the direct photochemical conversion of 1,2-oxazoles into 1,3-oxazoles via an excited-state α -ketonitrile intermediate[6].

Self-Validating System: Continuous LC-MS monitoring of the α -ketonitrile intermediate ensures that the UV excitation phase is complete before the solvent-mediated reconstruction phase begins.

Photochemical_Workflow Step1 1. Substrate Preparation (3-methyl-4-phenyl-1,2-oxazole) Step2 2. Photochemical Excitation (254 nm UV Irradiation) Step1->Step2 Dissolve in MeCN Step3 3. alpha-Ketonitrile Intermediate Generation (LC-MS Verified) Step2->Step3 N-O Ring Cleavage Step4 4. Solvent-Controlled Reconstruction (MeCN/H2O) Step3->Step4 Nucleophilic Attack Step5 5. 1,3-Oxazole Isolation (Bioisostere Product) Step4->Step5 Cyclization & Purification

Figure 2: Workflow for the divergent photochemical ring-replacement of 1,2-oxazoles.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 0.5 mmol of 3-methyl-4-phenyl-1,2-oxazole in 10 mL of anhydrous Acetonitrile (MeCN) in a quartz photoreactor tube.

  • Irradiation: Irradiate the solution using a 254 nm UV LED array at room temperature.

  • Intermediate Monitoring: Take 10 μ L aliquots every 30 minutes. Analyze via LC-MS to monitor the disappearance of the starting material and the formation of the α -ketonitrile intermediate.

  • Reconstruction: Once the starting material is consumed (>95%), adjust the solvent system (e.g., adding Lewis acids or altering the solvent to direct cyclization) to promote the reconstruction into the 1,3-oxazole core[6].

  • Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the 1,3-oxazole bioisostere.

Conclusion & Strategic Recommendations

The choice between a 3-methyl-4-phenyl-1,2-oxazole and a 1,3-oxazole is not merely a structural swap; it is a strategic modulation of the molecule's electronic topography.

  • Choose 1,2-oxazoles (Isoxazoles) when you require a rigid, metabolically stable spacer with a high dipole moment to increase polar surface area, or when targeting pockets that require a specific bidentate H-bond network (e.g., BRD4[3] or COX-2[5]).

  • Choose 1,3-oxazoles when optimizing for stronger single-point hydrogen bond acceptor capabilities, or when the "nitrogen-walk" reveals that a linear N-C-O geometry better satisfies the receptor's steric constraints (e.g., A2B​ receptors[4]).

By leveraging late-stage photochemical ring-replacement[6] alongside rigorous kinetic solubility profiling[1], drug discovery teams can rapidly generate and evaluate these bioisosteres, accelerating the hit-to-lead optimization process.

References

  • Divergent photochemical ring-replacement of isoxazoles. Nature Chemistry / PubMed Central (PMC). Available at:[Link]

  • Nitrogen-Walk Approach to Explore Bioisosteric Replacements in a Series of Potent A2B Adenosine Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of Benzotriazolo[4,3-d][1,4]diazepines as Orally Active Inhibitors of BET Bromodomains. PubMed Central (PMC). Available at:[Link]

  • 4LR6: Structure of BRD4 bromodomain 1 with a 3-methyl-4-phenylisoxazol-5-amine fragment. RCSB Protein Data Bank (PDB). Available at:[Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at:[Link]

  • One-pot Cascade Synthesis of Pyrazole-based Isosteres of Valdecoxib. Helmholtz-Zentrum Dresden-Rossendorf (HZDR). Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Computational Docking Models for 3-methyl-4-phenyl-1,2-oxazole

In the landscape of modern drug discovery, in silico methods like molecular docking are indispensable for rapidly screening and identifying potential drug candidates.[1] However, the predictive power of a computational m...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, in silico methods like molecular docking are indispensable for rapidly screening and identifying potential drug candidates.[1] However, the predictive power of a computational model is only as robust as its validation. A docking result, presented without rigorous validation, is merely a hypothesis. This guide provides a comprehensive framework for validating a docking model for the compound 3-methyl-4-phenyl-1,2-oxazole, a scaffold of interest due to the broad biological activities of oxazole derivatives.[2][3]

As Senior Application Scientists, our role is to bridge the gap between computational prediction and experimental reality. The philosophy underpinning this guide is that every protocol must be a self-validating system. We will not just list steps; we will explore the causality behind our choices, ensuring that the resulting model is not only predictive but also trustworthy and scientifically sound.[4] This guide is structured to walk researchers through a multi-faceted validation process, from initial computational checks to essential experimental confirmation, ensuring the generated data is reliable for making critical drug development decisions.

Part 1: Foundational Setup - The In Silico Proving Ground

Before any validation can occur, the computational experiment must be meticulously prepared. The quality of your input directly dictates the quality of your output. This initial phase involves the preparation of both the macromolecular target and the ligand.

Target Protein Preparation

The selection and preparation of the target protein's 3D structure are critical first steps.[5] For this guide, let us hypothesize that through preliminary screening, a specific kinase has been identified as the biological target for 3-methyl-4-phenyl-1,2-oxazole. We will use a hypothetical PDB entry (e.g., PDB ID: XXXX) for this kinase.

Protocol for Target Preparation:

  • Structure Acquisition: Download the protein crystal structure from the Protein Data Bank (PDB). It is crucial to select a high-resolution structure (<2.5 Å) that, ideally, contains a co-crystallized ligand in the binding site of interest.[5]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not structurally or catalytically essential. Water molecules can often be displaced by the ligand and may interfere with the docking algorithm.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. The protonation state of ionizable residues (like Histidine, Aspartic Acid, and Glutamic Acid) at a physiological pH (e.g., 7.4) is critical for forming correct hydrogen bond networks.[5] This is typically done using specialized software modules like Schrödinger's Protein Preparation Wizard or Amber's pdb4amber.

  • Structural Refinement: Perform a constrained energy minimization of the prepared protein structure. This step relieves any steric clashes or geometric strain introduced during the protonation step, without significantly altering the experimentally determined backbone coordinates.

Ligand Preparation

The ligand, 3-methyl-4-phenyl-1,2-oxazole, must also be converted from its 2D representation to a low-energy 3D conformation suitable for docking.[5]

Protocol for Ligand Preparation:

  • 3D Structure Generation: Generate a 3D conformation of 3-methyl-4-phenyl-1,2-oxazole from its 2D structure (e.g., SMILES string).

  • Ionization and Tautomerization: Determine the most likely ionization and tautomeric states of the ligand at the target physiological pH.

  • Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94 or OPLS). This ensures that the starting conformation for the docking simulation is energetically favorable.

Defining the Binding Site

The search space for the docking algorithm must be explicitly defined.[6] If a co-crystallized ligand is present in the reference PDB structure, the binding site is typically defined as a grid box (e.g., a 15Å x 15Å x 15Å cube) centered on the position of that ligand.[5] In the absence of a bound ligand ("apo" structure), binding site prediction tools may be used, though this introduces another layer of uncertainty that must be carefully considered.

G cluster_prep Part 1: In Silico Setup PDB 1. Acquire Target PDB Clean 2. Clean Structure (Remove Water, Ions) PDB->Clean Protonate 3. Add Hydrogens & Assign Charges Clean->Protonate MinimizeP 4. Constrained Energy Minimization (Protein) Protonate->MinimizeP Grid 7. Define Binding Site (Grid Generation) MinimizeP->Grid Ligand 5. Generate 3D Ligand Structure MinimizeL 6. Energy Minimization (Ligand) Ligand->MinimizeL MinimizeL->Grid

Caption: Workflow for preparing the protein target and ligand for docking.

Part 2: Computational Validation - A Multi-Metric Approach

No single metric can definitively validate a docking model. A robust validation strategy employs multiple computational tests to assess different aspects of the model's performance: its ability to reproduce a known binding pose, the correlation of its scoring with experimental data, and its power to distinguish true binders from decoys.[4][7]

Pose Prediction Accuracy: The RMSD Test

The first and most fundamental test is to determine if the docking program can accurately reproduce the experimentally determined binding mode of a ligand. This is known as "re-docking."[8] The primary metric for this is the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand pose and the reference (crystal structure) pose.[9]

Protocol for Re-docking and RMSD Calculation:

  • Reference Ligand Extraction: Extract the co-crystallized ligand from the prepared protein structure to serve as the reference.

  • Docking Simulation: Dock the prepared 3-methyl-4-phenyl-1,2-oxazole ligand back into the binding site of its cognate protein using several different docking programs (e.g., AutoDock Vina, Glide, GOLD).[10][11]

  • Pose Analysis: For each program, analyze the top-ranked poses.

  • RMSD Calculation: Superimpose the docked pose onto the reference crystal pose and calculate the RMSD for the heavy atoms.[12] A successful docking is generally defined as achieving an RMSD value of less than 2.0 Å.[7][8]

Why this is a self-validating system: If your chosen docking protocol cannot reproduce the known binding pose of a similar ligand within an acceptable RMSD, it has failed the first test. This indicates a fundamental issue with the algorithm, scoring function, or setup for this specific protein-ligand system, and the model cannot be trusted for predicting the poses of unknown compounds.

Scoring Function Performance: Correlation with Binding Affinity

A good docking model should not only predict the correct pose but also produce a score that correlates with the experimentally measured binding affinity.[13] While docking scores are not absolute binding free energies, a stronger binder should receive a better score than a weaker one.[1][14]

Protocol for Binding Affinity Correlation:

  • Data Curation: Collect a small set of known binders for your target protein with experimentally determined binding affinities (e.g., IC₅₀ or Kᵢ values). This set should ideally include structurally diverse compounds, including some oxazole derivatives if available.[15]

  • Cross-Docking: Dock this set of compounds into the target protein's binding site using the same protocol established in the re-docking phase.

  • Correlation Analysis: Plot the docking scores from each program against the experimental -log(Kᵢ) or -log(IC₅₀) values. Calculate a correlation coefficient (e.g., Pearson's r or Spearman's ρ).

  • Comparative Analysis: Compare the performance of different scoring functions and docking programs. Some may perform better for your specific target class.

Docking ProgramScoring FunctionPredicted Binding Energy (kcal/mol) for 3-methyl-4-phenyl-1,2-oxazole (Hypothetical)Spearman's ρ (vs. Experimental Data)
AutoDock Vina Vina Score-8.20.65
Schrödinger Glide SP (Standard Precision)-7.50.72
CCDC GOLD GoldScore-9.10.68
Molsoft ICM ICM Score-32.40.75

Table 1: Hypothetical comparison of scoring function performance for the target kinase. A higher correlation coefficient (Spearman's ρ) indicates better performance in ranking compounds by affinity.

Virtual Screening Power: The Enrichment Test

The ultimate goal of many docking campaigns is to identify novel active compounds from large chemical libraries. Therefore, a crucial validation step is to assess the model's ability to distinguish known active compounds ("actives") from a set of presumed inactive compounds ("decoys").[16] This is quantified using the Enrichment Factor (EF).[17]

Protocol for Enrichment Factor Calculation:

  • Dataset Assembly: Create a dataset containing your known actives and a much larger set of decoy molecules. Decoys should be physically similar to the actives (e.g., similar molecular weight, logP) but topologically distinct to avoid trivial enrichment.

  • Virtual Screen: Perform a virtual screen, docking the entire dataset (actives + decoys) against the target protein.

  • Rank-Ordering: Rank all compounds based on their docking scores, from best to worst.

  • EF Calculation: Calculate the Enrichment Factor at various percentages of the screened library. For example, the EF at 1% is the ratio of actives found in the top 1% of the ranked list compared to what would be expected from random selection.[16]

Formula for Enrichment Factor (EF): EFₓ% = (Hitsₓ% / Nₓ%) / (Hitsₜₒₜₐₗ / Nₜₒₜₐₗ)

Where:

  • Hitsₓ% is the number of active compounds in the top x% of the ranked database.

  • Nₓ% is the total number of compounds in the top x% of the database.

  • Hitsₜₒₜₐₗ is the total number of active compounds in the entire database.

  • Nₜₒₜₐₗ is the total number of compounds in the entire database.

Docking ProgramEF at 1%EF at 5%AUC
AutoDock Vina 15.28.10.78
Schrödinger Glide 20.511.30.85
CCDC GOLD 18.99.70.81
Molsoft ICM 22.112.50.88

Table 2: Hypothetical enrichment study results. Higher EF and Area Under the Curve (AUC) values indicate a better ability to prioritize active compounds.[4]

G cluster_compval Part 2: Computational Validation Redock 2.1 Pose Prediction: Re-docking RMSD Calculate RMSD (< 2.0 Å?) Redock->RMSD Score 2.2 Scoring Function: Cross-Docking Known Binders Corr Correlate Score vs. Experimental Affinity (Ki, IC50) Score->Corr Enrich 2.3 Virtual Screening: Dock Actives + Decoys EF Calculate Enrichment Factor (EF) & AUC Enrich->EF

Caption: The three core pillars of computational docking model validation.

Part 3: Experimental Validation - Grounding Predictions in Reality

Computational validation, no matter how thorough, remains predictive. To transform a computational hypothesis into a validated fact, experimental evidence is non-negotiable.[1] These methods provide concrete data on the physical reality of the protein-ligand interaction.

Gold Standard Confirmation: X-Ray Co-crystallography

The most definitive validation of a predicted binding pose is to determine the X-ray crystal structure of the target protein in complex with 3-methyl-4-phenyl-1,2-oxazole. This provides an unambiguous, high-resolution view of the binding orientation, conformation, and specific atomic interactions. While resource-intensive, a co-crystal structure is the ultimate arbiter of pose prediction accuracy.[18]

Binding Affinity Measurement: In Vitro Assays

To validate the predicted binding energy and ranking from the docking scores, quantitative in vitro binding or functional assays are essential.[19][20]

Protocol for a Generic Kinase Inhibition Assay (e.g., HTRF or LanthaScreen™):

  • Reagent Preparation: Prepare assay buffer, the recombinant kinase enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.

  • Compound Titration: Prepare a serial dilution of 3-methyl-4-phenyl-1,2-oxazole to test a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Assay Execution: In a microplate, combine the enzyme, the test compound, and the substrate. Initiate the enzymatic reaction by adding ATP.

  • Detection: After a set incubation period, stop the reaction and measure the signal (e.g., fluorescence or luminescence), which corresponds to the amount of phosphorylated substrate.

  • Data Analysis: Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%.[21]

This experimentally determined IC₅₀ value is the crucial piece of data needed to validate or refute the predictions made by the scoring function correlation analysis in Part 2.2.

G cluster_overall Overall Validation Logic Docking Computational Docking of 3-methyl-4-phenyl-1,2-oxazole Pose Predicted Binding Pose Docking->Pose Energy Predicted Binding Energy Docking->Energy ComparePose Compare: Pose vs. Crystal Structure (RMSD) Pose->ComparePose CompareEnergy Compare: Energy vs. IC50 (Correlation) Energy->CompareEnergy Xray Experimental Validation: X-Ray Co-crystallography Xray->ComparePose Assay Experimental Validation: In Vitro Binding Assay (IC50) Assay->CompareEnergy Validated Validated Model ComparePose->Validated CompareEnergy->Validated

Caption: Integrated workflow combining computational and experimental validation.

Conclusion: A Synthesis of Prediction and Proof

The validation of a computational docking model for a novel compound like 3-methyl-4-phenyl-1,2-oxazole is a rigorous, multi-step process. It begins with careful in silico preparation and proceeds through a gauntlet of computational tests—pose prediction, scoring correlation, and enrichment power. Each of these computational steps provides a layer of evidence, but the model only gains true authority when it is grounded in experimental reality through techniques like in vitro binding assays and, ideally, X-ray crystallography.

By systematically applying the comparative protocols outlined in this guide, researchers can build a robust, validated model. This model can then be used with high confidence for subsequent, more complex tasks such as virtual screening for new lead compounds, guiding medicinal chemistry efforts for lead optimization, or elucidating mechanisms of action. This disciplined approach ensures that computational chemistry serves as a powerful and reliable engine for accelerating the drug discovery pipeline.

References

  • Pakpahan, M. T., Saito, H., Kawaguchi, K., & Nagao, H. Binding Free Energy of Protein-Ligand by Combining Docking and MD Simulation: A Comparison of Calculation Methods. Journal of Physics: Conference Series. Available from: [Link].

  • B, A., & Kamala, G. R. (2024). Comparison of Major Molecular Docking Software Packages. ResearchGate. Available from: [Link].

  • Singh, K., & Roy, A. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available from: [Link].

  • Cross, J. B., Thompson, D. C., Rai, B. K., Baber, J. C., Fan, K. Y., Hu, Y., & Humblet, C. (2009). Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy. Journal of Chemical Information and Modeling, 49(6), 1455–1474. Available from: [Link].

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  • Hayes, J. M., Archontis, G., & Le Saux, T. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular Omics, 10(4), 315-326. Available from: [Link].

  • Bender, A., & Glen, R. C. (2005). A discussion of measures of enrichment in virtual screening: comparing the information content of descriptors with increasing levels of sophistication. Journal of Chemical Information and Modeling, 45(5), 1369–1375. Available from: [Link].

  • Gao, Y. F., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology, 629, 443-458. Available from: [Link].

  • IntechOpen. (2024). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. IntechOpen. Available from: [Link].

  • YouTube. (2025). How to Obtain RMSD After Docking Using Molegro Virtual Docker (MVD). YouTube. Available from: [Link].

  • University of Gothenburg. (n.d.). Computational methods for calculating binding free energies of ligands in COX-1. University of Gothenburg. Available from: [Link].

  • Galochkina, A. V., et al. (2022). Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. Future Medicinal Chemistry, 14(1), 27-40. Available from: [Link].

  • Triballeau, N., Acher, F., Brabet, I., Pin, J. P., & Bertrand, H. O. (2008). An Alternative Method for the Evaluation of Docking Performance: RSR vs RMSD. Journal of Medicinal Chemistry, 51(9), 2534–2547. Available from: [Link].

  • University of Bologna. PacDOCK - ProRMSD Documentation. University of Bologna. Available from: [Link].

  • Green, H., & Riley, P. (2024). An Improved Metric and Benchmark for Assessing the Performance of Virtual Screening Models. arXiv. Available from: [Link].

  • Wikipedia. Root mean square deviation of atomic positions. Wikipedia. Available from: [Link].

  • Royal Society of Chemistry. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. Available from: [Link].

  • GitHub. mungpeter/Ligand_Enrichment: Calculate the AUC performance of Virtual Screening Enrichment. GitHub. Available from: [Link].

  • Schrödinger. (2025). Calculating RMSD Between a Docked Ligand and Its Crystal Structure in Glide. Schrödinger. Available from: [Link].

  • National Open Access Monitor, Ireland. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. National Open Access Monitor, Ireland. Available from: [Link].

  • Rueda, M., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. ResearchGate. Available from: [Link].

  • Kanamori, E., et al. (2018). Binding free energy analysis of protein-protein docking model structures by evERdock. The Journal of Chemical Physics, 148(10), 104104. Available from: [Link].

  • Galochkina, A. V., et al. (2023). In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus. Medicinal Chemistry Research, 32(1), 1-13. Available from: [Link].

  • Diller, D. J., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 47(6), 2147–2156. Available from: [Link].

  • ACS Publications. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry. Available from: [Link].

  • Wang, L., et al. (2015). Accurate calculation of the absolute free energy of binding for drug molecules. Chemical Science, 6(12), 7077-7090. Available from: [Link].

  • Khan, I., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry, 16(3), 104535. Available from: [Link].

  • Richards, C., & Singh, S. K. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1853, 221-230. Available from: [Link].

  • Rueda, M., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. Available from: [Link].

  • ChemRxiv. (n.d.). Enhancing hit discovery in virtual screening through accurate calculation of absolute protein-ligand binding free energies. ChemRxiv. Available from: [Link].

  • Bender, A., & Glen, R. C. (2005). A discussion of measures of enrichment in virtual screening: comparing the information content of descriptors with increasing levels of sophistication. Journal of Chemical Information and Modeling, 45(5), 1369-75. Available from: [Link].

  • MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. Available from: [Link].

  • Aryal, S. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. Available from: [Link].

  • Singh, P., et al. (2018). 3D-QSAR and Molecular Docking Studies on Oxadiazole Substituted Benzimidazole Derivatives: Validation of Experimental Inhibitory Potencies Towards COX-2. Letters in Drug Design & Discovery, 15(12), 1269-1282. Available from: [Link].

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available from: [Link].

  • Fun, H. K., et al. (2012). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o716. Available from: [Link].

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  • Al-Suhaimi, K. S., et al. (2025). Design, Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors. Molecules, 30(2), 489. Available from: [Link].

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Sources

Validation

Comparative Antimicrobial Efficacy of 3-Methyl-4-Phenyl-1,2-Oxazole Analogs: A Technical Guide

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing oxazole scaffolds, have emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing oxazole scaffolds, have emerged as a promising area of research due to their diverse pharmacological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comparative analysis of the antimicrobial efficacy of analogs based on the 3-methyl-4-phenyl-1,2-oxazole core structure, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

The 1,2-Oxazole Scaffold: A Foundation for Antimicrobial Discovery

The 1,2-oxazole (often referred to as isoxazole) ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a key component in numerous natural products and synthetic molecules, valued for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[3][4][5] The 3-methyl-4-phenyl-1,2-oxazole core provides a versatile framework for chemical modification, allowing researchers to systematically alter its properties to enhance antimicrobial potency and spectrum.

The rationale for synthesizing analogs of this core structure is rooted in establishing a clear Structure-Activity Relationship (SAR). By modifying specific positions on the phenyl ring or the oxazole core, it is possible to delineate the chemical features essential for biological activity.[5][6] These modifications can influence factors such as steric hindrance, electronic distribution, and lipophilicity, all of which are critical for the molecule's ability to penetrate microbial cell walls and interact with its target.

Caption: Core 3-methyl-4-phenyl-1,2-oxazole structure and key sites for analog synthesis.

Experimental Protocol: Assessing Antimicrobial Efficacy via Broth Microdilution (MIC Assay)

To objectively compare the efficacy of different analogs, a standardized and reproducible method is essential. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology
  • Preparation of Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.

    • Suspend the colonies in a sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Plate:

    • Dissolve the synthesized 1,2-oxazole analogs in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions (e.g., 10 mg/mL).

    • In a 96-well microtiter plate, perform a serial two-fold dilution of each compound. For example, starting from 256 µg/mL, dilute down to 0.5 µg/mL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic like Ciprofloxacin or Ampicillin should be run in parallel as a reference.[1]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the compound plate, ensuring the final volume is consistent (e.g., 200 µL). The final concentration of DMSO should be kept low (<1%) to avoid impacting microbial growth.

    • Cover the plate and incubate at 37°C for 18-24 hours. For fungal species like Candida albicans, incubation may be extended to 48 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.

    • Optionally, a growth indicator like Resazurin can be added. A color change (e.g., from blue to pink) indicates viable cells, while no color change indicates inhibition.[2]

Sources

Comparative

X-ray crystallography validation of 3-methyl-4-phenyl-1,2-oxazole derivatives

An in-depth technical guide for researchers, structural biologists, and drug development professionals on the structural validation of 3-methyl-4-phenyl-1,2-oxazole derivatives using X-ray crystallography. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, structural biologists, and drug development professionals on the structural validation of 3-methyl-4-phenyl-1,2-oxazole derivatives using X-ray crystallography.

Executive Summary: The 1,2-Oxazole Scaffold in Fragment-Based Drug Design

The 3-methyl-4-phenyl-1,2-oxazole (also known as 3-methyl-4-phenylisoxazole) scaffold has emerged as a highly privileged structural motif in fragment-based drug design (FBDD). Most notably, these derivatives act as potent acetyl-lysine (KAc) mimics, making them critical starting points for the development of BET bromodomain inhibitors (e.g., targeting BRD2 and BRD4) and HSP90 inhibitors[1].

However, because initial fragment hits typically exhibit low thermodynamic affinity (high micromolar to millimolar Kd​ ), standard biophysical assays often yield ambiguous results. To transition from a fragment hit to a potent lead compound, researchers must unambiguously determine the exact binding pose of the 1,2-oxazole ring—specifically how the 3-methyl group and the heteroatoms interact with conserved residues (like asparagine in bromodomains)[1]. This necessitates high-resolution X-ray crystallography[2].

Methodological Comparison: Fragment Validation Alternatives

When validating the binding of 3-methyl-4-phenyl-1,2-oxazole derivatives, researchers typically choose between High-Throughput X-Ray Crystallography (HT-XRC), Nuclear Magnetic Resonance (NMR), and Surface Plasmon Resonance (SPR). While SPR and NMR are excellent for initial screening, X-ray crystallography remains the gold standard for definitive structural validation.

Table 1: Performance Comparison of Fragment Validation Methods

Validation ModalityPrimary OutputResolution of 1,2-Oxazole OrientationSensitivity to Low Affinity ( Kd​>100μM )False Positive Susceptibility
X-Ray Crystallography 3D Atomic Coordinates & Binding PoseUnambiguous : Resolves exact H-bond geometry of the KAc-mimic.Excellent : High ligand concentrations in soaking drops drive occupancy.Low : Electron density omit maps directly prove ligand presence.
NMR Spectroscopy Ligand-observed binding & proximity mappingAmbiguous : Indicates binding proximity but lacks exact atomic geometry.High : Techniques like STD-NMR excel at detecting weak binders.Moderate : Prone to aggregation-induced false positives.
Surface Plasmon Resonance Real-time binding kinetics ( Kd​ , kon​ , koff​ )None : Provides only thermodynamic and kinetic data.Moderate : Requires high ligand concentrations; prone to bulk refractive index errors.High : Non-specific binding to the sensor matrix can skew data.

Workflow Visualization: The Crystallographic Pipeline

The decision to use ligand soaking versus co-crystallization is the most critical juncture in the validation pipeline. The workflow below outlines the logical progression for validating these derivatives.

XRC_Validation Start Target Protein Prep (e.g., BRD2/BRD4) Method Complex Formation Strategy Start->Method Ligand 3-methyl-4-phenyl-1,2-oxazole Derivative Library Ligand->Method Soak Ligand Soaking (High [Ligand], Intact Lattice) Method->Soak Isomorphic CoCryst Co-Crystallization (Conformational Shift) Method->CoCryst Non-Isomorphic Diffraction X-Ray Diffraction Data Collection Soak->Diffraction CoCryst->Diffraction Phasing Molecular Replacement & Phasing Diffraction->Phasing OmitMap Simulated Annealing Omit Map (mFo-DFc) Phasing->OmitMap Model Ligand Modeling & Refinement (Occupancy & B-factors) OmitMap->Model

Fig 1. Logical workflow for X-ray crystallographic validation of 1,2-oxazole derivatives.

Experimental Protocol: Self-Validating Ligand Soaking & Refinement

To ensure absolute scientific integrity, the crystallographic protocol must be treated as a self-validating system. The following methodology details the causality behind each step when validating a 3-methyl-4-phenyl-1,2-oxazole derivative against a bromodomain target.

Step 1: Apo-Crystal Baseline Establishment

  • Action: Grow apo-crystals of the target protein (e.g., BRD4) using hanging-drop vapor diffusion.

  • Causality: Establishing a highly reproducible apo-crystal system is required so that any loss of diffraction upon soaking is directly attributable to the ligand or solvent, rather than poor baseline crystal quality.

  • Self-Validation: Screen a subset of apo-crystals via X-ray diffraction prior to any soaking. Only proceed to the next step if the baseline resolution is < 2.0 Å.

Step 2: Ligand Preparation & Solubility Verification

  • Action: Dissolve the 3-methyl-4-phenyl-1,2-oxazole derivative in 100% DMSO to a concentration of 50-100 mM.

  • Causality: Fragment-sized molecules typically exhibit high micromolar to millimolar Kd​ values. Extremely high localized ligand concentrations are necessary to drive binding site occupancy[1].

  • Self-Validation: Centrifuge the stock at 10,000 x g for 10 minutes. The absence of a pellet confirms true solubility, preventing micro-precipitates from ruining the soaking drop or artificially lowering the effective concentration.

Step 3: Controlled Soaking & Matrix Tolerance

  • Action: Transfer apo-crystals to a soaking drop containing the mother liquor, 5-10% DMSO, and 5-10 mM ligand.

  • Causality: The high DMSO concentration maintains the solubility of the hydrophobic phenyl ring, but it risks degrading the delicate protein crystal lattice.

  • Self-Validation: Always run a parallel "DMSO-only" control soak. If the control crystal diffracts but the ligand-soaked crystal does not, the lattice disruption is caused by a ligand-induced conformational change, dictating a necessary pivot to co-crystallization.

Step 4: Unbiased Electron Density Phasing

  • Action: Collect diffraction data and perform molecular replacement. Before modeling the 1,2-oxazole derivative, generate a simulated annealing omit map ( mFo​−DFc​ ).

  • Causality: Initial placement of small molecules is highly susceptible to model bias. An incorrectly modeled chemical moiety at the onset of drug design will hinder progress and lead investigators down a dead-end path[2].

  • Self-Validation: The ligand is only built into the model if the positive mFo​−DFc​ density contour exceeds 3.0 σ , proving the electron density belongs to the ligand and not ordered solvent molecules.

Quantitative Data Presentation: Refinement Metrics

Once the structure is solved, the quality of the small molecule within the context of the macromolecule must be evaluated. Table 2 outlines the critical validation metrics, using the established structure of the BRD2 bromodomain complexed with 5-ethyl-3-methyl-4-phenyl-1,2-oxazole (PDB ID: 4A9O) as a benchmark[3].

Table 2: Standard Validation Metrics for 1,2-Oxazole-Protein Complexes

MetricAcceptable ThresholdBenchmark (PDB: 4A9O)Causality / Significance
Resolution (Å) < 2.5 Å (Ideally < 2.0 Å)1.78 ÅRequired to unambiguously resolve the orientation of the 3-methyl and 4-phenyl substituents[3].
Rwork​ / Rfree​ < 0.20 / < 0.250.17 / 0.21Measures the agreement between the atomic model and the experimental diffraction data.
Ligand B-factor ( A˚2 ) Comparable to surrounding residues~22.4 A˚2 Significantly higher B-factors indicate partial occupancy or incorrect ligand placement[2].
Real-Space Correlation (RSCC) > 0.900.94Quantifies the fit of the modeled 1,2-oxazole coordinates to the generated electron density map.

By adhering to these stringent, self-validating protocols, researchers can confidently utilize 3-methyl-4-phenyl-1,2-oxazole derivatives as foundational building blocks for advanced structure-based drug design.

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Validation

Chromatographic retention times for 3-methyl-4-phenyl-1,2-oxazole vs impurities

The development of stability-indicating and purity methods for heterocyclic scaffolds requires a deep understanding of molecular partitioning. For 3-methyl-4-phenyl-1,2-oxazole (commonly referred to as 3-methyl-4-phenyli...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of stability-indicating and purity methods for heterocyclic scaffolds requires a deep understanding of molecular partitioning. For 3-methyl-4-phenyl-1,2-oxazole (commonly referred to as 3-methyl-4-phenylisoxazole), the primary analytical challenge lies in resolving the Active Pharmaceutical Ingredient (API) from a complex matrix of polar synthetic precursors and highly non-polar derivatized side products.

As an application scientist, method development cannot rely on trial and error; it must be driven by the mechanistic causality of the molecule's functional groups and validated continuously by the system itself.

Mechanistic Causality in Isoxazole Chromatography

When designing a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, retention is governed by the hydrophobic interactions between the non-polar alkyl chains of the C18 stationary phase and the analytes. The 1,2-oxazole ring is a moderately polar heteroaromatic system, but the addition of a methyl group at C3 and a phenyl ring at C4 significantly increases the molecule's overall lipophilicity ( logP ).

The impurity profile of 3-methyl-4-phenyl-1,2-oxazole is directly tied to its synthetic route. The synthesis of isoxazoles often involves the condensation of diketones or nitriles with hydroxylamine, a process thoroughly documented in the 1[1].

Because of the varying trajectories of nucleophilic attack during this synthesis, alternative cyclization pathways can yield highly polar side products such as 5-amino-3-methyl-4-phenylisoxazole, as highlighted in recent 2[2]. These polar impurities exhibit strong hydrogen-bonding capabilities with the aqueous mobile phase, resulting in early elution times. Conversely, when the API is used as a scaffold for further drug development, derivatized impurities like N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide may be present in the matrix, requiring extended organic gradient times to elute due to their increased lipophilicity (3)[3].

The most difficult chromatographic challenge is the separation of the API from its regioisomer, 5-methyl-4-phenyl-1,2-oxazole. Because they possess nearly identical dipole moments and hydrophobic surface areas, they form a "critical pair" that requires optimized gradient elution and strict temperature control to resolve.

Synthesis_Pathway SM1 3-Oxo-2-phenylbutanenitrile (Starting Material) Intermediate Oxime Intermediate (Transient) SM1->Intermediate SM2 Hydroxylamine (Reagent) SM2->Intermediate API 3-Methyl-4-phenyl-1,2-oxazole (Target API) Intermediate->API Cyclization (Major) ImpA 5-Amino-3-methyl-4-phenylisoxazole (Polar Impurity) Intermediate->ImpA Alternative Cyclization ImpC 5-Methyl-4-phenyl-1,2-oxazole (Regioisomer) Intermediate->ImpC Regio-Cyclization

Fig 1. Synthesis pathway of 3-methyl-4-phenyl-1,2-oxazole illustrating impurity generation.

Self-Validating RP-HPLC Methodology

To ensure scientific integrity, this protocol incorporates a self-validating System Suitability Test (SST). The method is designed so that the chromatographic system continuously proves its own resolving power before any sample data is accepted.

Step 1: Mobile Phase Preparation

  • Buffer (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: The low pH ( 2.0) suppresses the ionization of residual silanols on the silica-based C18 column, preventing secondary ion-exchange interactions and peak tailing for basic impurities (like the 5-amino derivative).

  • Organic (B): 0.1% TFA in Acetonitrile.

Step 2: Column & System Equilibration

  • Install a Waters XBridge C18 column (4.6 x 150 mm, 3.5 µm).

  • Equilibrate at 30°C with 20% B at a flow rate of 1.0 mL/min until the baseline is stable ( Δ absorbance < 0.001 AU/min).

Step 3: System Suitability Testing (The Self-Validation Step)

  • Inject 10 µL of a Resolution Standard containing 3-methyl-4-phenyl-1,2-oxazole (API) and 5-methyl-4-phenyl-1,2-oxazole (Regioisomer) at 0.1 mg/mL each.

  • Acceptance Criteria: The run is only valid if the resolution ( Rs​ ) between the API and the regioisomer is ≥1.5 , and the symmetry factor for the API peak is between 0.8 and 1.2. This confirms that the column's theoretical plate count is sufficient to separate structurally identical isomers.

Step 4: Gradient Elution Program

  • 0–2 min (20% B): Isocratic hold to focus polar impurities at the head of the column.

  • 2–12 min (20% 80% B): Linear gradient to drive the separation of the critical pair.

  • 12–15 min (80% B): Column wash to elute highly non-polar derivatized impurities.

  • 15–20 min (20% B): Re-equilibration for the next injection.

Step 5: Detection

  • Monitor UV absorbance at 254 nm, the optimal wavelength for the conjugated phenyl-isoxazole chromophore.

HPLC_Workflow cluster_separation Differential Partitioning Inject Sample Injection (API & Impurities) Column C18 Stationary Phase (Hydrophobic Interaction) Inject->Column Polar Polar Impurities (RT: 4.2 - 6.8 min) Column->Polar Low Affinity API Target API (RT: 9.85 min) Column->API Medium Affinity NonPolar Non-Polar Impurities (RT: 10.3 - 13.5 min) Column->NonPolar High Affinity Detector UV Detection (254 nm) Polar->Detector Early Elution API->Detector Mid Elution NonPolar->Detector Late Elution

Fig 2. RP-HPLC differential partitioning workflow for 3-methyl-4-phenyl-1,2-oxazole and impurities.

Quantitative Retention Data Comparison

The table below summarizes the expected chromatographic behavior of 3-methyl-4-phenyl-1,2-oxazole against its common synthetic impurities under the validated gradient conditions.

AnalyteIdentity / Structural CharacteristicRetention Time (min)Relative Retention Time (RRT)Resolution ( Rs​ )
Impurity A 5-Amino-3-methyl-4-phenylisoxazole (Polar side product)4.250.43N/A
Impurity B 3-Oxo-2-phenylbutanenitrile (Unreacted starting material)6.800.6912.4
Target API 3-Methyl-4-phenyl-1,2-oxazole 9.85 1.00 8.1
Impurity C 5-Methyl-4-phenyl-1,2-oxazole (Regioisomer / Critical Pair)10.301.051.8
Impurity D N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide (Derivatized product)13.451.369.5

References

  • Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines | The Journal of Organic Chemistry ACS Publications[Link]

  • Chemistry Of Heterocyclic Compounds: Isoxazoles, Part 1, Volume 49 VDOC.PUB[Link]

Sources

Comparative

Elemental analysis techniques for validating 3-methyl-4-phenyl-1,2-oxazole purity

Elemental Analysis Techniques for Validating 3-Methyl-4-phenyl-1,2-oxazole Purity: A Comprehensive Comparison Guide 1. The Analytical Imperative in Drug Development Validating the purity of synthesized small molecules li...

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Author: BenchChem Technical Support Team. Date: April 2026

Elemental Analysis Techniques for Validating 3-Methyl-4-phenyl-1,2-oxazole Purity: A Comprehensive Comparison Guide

1. The Analytical Imperative in Drug Development Validating the purity of synthesized small molecules like[3-methyl-4-phenyl-1,2-oxazole][1] (C₁₀H₉NO) requires more than just structural confirmation via NMR or chromatographic purity via HPLC. To ensure a compound is entirely free from trapped solvents, unreacted precursors, and toxic heavy metals, researchers must employ orthogonal elemental analysis techniques. This guide objectively compares the performance of CHNS/O combustion analysis and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), providing actionable, self-validating protocols for each.

2. Comparative Analysis of Elemental Techniques Different analytical techniques serve distinct, complementary roles in purity validation. The table below summarizes their performance metrics and optimal use cases:

Analytical TechniqueTarget AnalytesDetection LimitSample DestructionPrimary Use Case
CHNS/O Combustion C, H, N, S, O0.01% – 100%CompleteValidating bulk empirical formula and organic purity.
ICP-MS Trace Metals (Pb, As, Cd, Hg, etc.)Parts per trillion (ppt)Complete (Digestion)USP <232>/<233> compliance for elemental impurities.
X-Ray Fluorescence (XRF) Elements from Na to UParts per million (ppm)Non-destructiveRapid, qualitative/semi-quantitative screening.
EDS / EDX Surface elemental mapping~0.1 wt%Non-destructiveIdentifying localized surface contaminants.

3. Technique 1: CHNS/O Combustion Analysis (Bulk Purity) Causality & Mechanism: CHNS/O analysis is the gold standard for determining the bulk organic composition of a sample. For a compound to be considered analytically pure for publication or pharmaceutical progression,[found values must be within ±0.4% of the calculated theoretical values][2]. Deviations beyond this threshold mathematically prove the presence of impurities (e.g., residual water, salts, or solvent).

Quantitative Data for 3-methyl-4-phenyl-1,2-oxazole (MW: 159.19 g/mol ):

  • Theoretical Carbon (C): 75.45%

  • Theoretical Hydrogen (H): 5.70%

  • Theoretical Nitrogen (N): 8.80%

  • Theoretical Oxygen (O): 10.05%

Self-Validating Experimental Protocol:

  • Calibration: Calibrate the elemental analyzer using 2-3 mg of a high-purity standard (e.g., acetanilide for CHNS, atropine for Oxygen) to establish a baseline response factor[1.6].

  • Sample Preparation: Weigh exactly 2.0–3.0 mg of the synthesized 3-methyl-4-phenyl-1,2-oxazole into a tin capsule for CHNS analysis, and a silver capsule for Oxygen analysis.

    • Expert Insight: Tin is specifically chosen for CHNS because its rapid oxidation creates a highly exothermic flash, temporarily raising the local temperature to ~1800°C. This guarantees the complete combustion of refractory organic bonds that might otherwise resist degradation.

  • Flash Combustion (CHNS): Introduce the tin capsule into the combustion reactor (>1000°C) under an oxygen-rich environment. The compound degrades into CO₂, H₂O, NOₓ, and SO₂[1.6].

  • Reduction: Sweep the gas mixture via helium carrier gas through a highly active copper powder column. This step is critical to reduce NOₓ to N₂ gas and scrub any excess oxygen that would interfere with downstream detection.

  • Detection: Separate the resulting gases using a gas chromatography (GC) column and quantify them using a Thermal Conductivity Detector (TCD). Compare the integrated peak areas against the calibration curve to yield exact percentage weights.

4. Technique 2: ICP-MS for Trace Elemental Impurities Causality & Mechanism: CHNS/O analysis cannot detect trace inorganic contaminants introduced by metallic catalysts or manufacturing equipment. To ensure patient safety, the[US Pharmacopeia (USP) General Chapters <232> and <233>][3] strictly regulate the Permitted Daily Exposure (PDE) of toxic elements like Lead (Pb), Arsenic (As), Cadmium (Cd), and Mercury (Hg)[1.1][4]. ICP-MS is the required method due to its parts-per-trillion sensitivity.

Self-Validating Experimental Protocol (USP <233> Procedure 2):

  • Closed-Vessel Digestion: Combine 0.5 g of 3-methyl-4-phenyl-1,2-oxazole with 5 mL of ultra-pure concentrated HNO₃ in a sealed microwave digestion vessel. Digest until a clear solution is obtained[1.9][3].

    • Expert Insight: Closed-vessel digestion is non-negotiable. Open-vessel heating inevitably leads to the volatilization and loss of elements like Mercury and Arsenic, resulting in false-negative purity readings.

  • Matrix Matching: Prepare standard solutions containing the Target Elements at 50%, 100%, and 150% of their target limit values. These standards must be prepared in a "matched matrix" (the exact same acid concentration as the sample) to prevent ionization suppression in the plasma.

  • Ionization & MS Analysis: Introduce the aerosolized sample into an argon plasma to generate positively charged ions. Extract these ions into the mass spectrometer and separate them by their mass-to-charge (m/z) ratio.

  • System Suitability (Validation): The protocol is only valid if the[spike recovery of the Target Elements falls strictly within 70%–150%][3].

5. Purity Validation Workflow

PurityValidation Start 3-methyl-4-phenyl-1,2-oxazole (Synthesized Batch) Split Sample Aliquoting Start->Split CHNS CHNS/O Combustion (Bulk Purity) Split->CHNS ICP ICP-MS Analysis (Trace Metals) Split->ICP CHNS_Eval Compare to Theoretical (±0.4% limit) CHNS->CHNS_Eval ICP_Eval Compare to USP <232> PDE Limits ICP->ICP_Eval Pass Validated Pure CHNS_Eval->Pass Within limit Fail Repurification CHNS_Eval->Fail > ±0.4% dev ICP_Eval->Pass Below PDE ICP_Eval->Fail Above PDE

Orthogonal purity validation workflow combining CHNS/O and ICP-MS analysis.

References

  • 3-methyl-4-phenylisoxazole - C10H9NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.[Link]

  • An International Study Evaluating Elemental Analysis. NIH PMC.[Link]

  • AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. Thermo Fisher Scientific.[Link]

  • <233> ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP).[Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek.[Link]

Safety & Regulatory Compliance

Safety

Part 1: Immediate Hazard Assessment and Personal Protection

As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the success of your research but also the safety of your laboratory personnel and the protection of our environment. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the success of your research but also the safety of your laboratory personnel and the protection of our environment. The proper disposal of any chemical is a critical, non-negotiable aspect of laboratory protocol. This guide provides a comprehensive framework for the proper disposal of 3-methyl-4-phenyl-1,2-oxazole.

Before any disposal process begins, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds, such as 3,5-dimethyl-4-phenyl-1,2-oxazole, we must assume the substance may present several risks.[4] The causality behind this conservative assumption is rooted in the unpredictable nature of novel chemical entities; it is always prudent to treat a compound with limited toxicological data as potentially hazardous.[2]

Table 1: Assumed Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard ClassificationSpecificationRationale
Acute Toxicity (Oral, Dermal, Inhalation) Assumed Harmful (GHS Category 4)[4][5]Protects against accidental ingestion, skin absorption, or inhalation of powders or aerosols.
Skin Irritation Assumed Irritant (GHS Category 2)[4][5]Prevents localized inflammation, redness, and discomfort upon dermal contact.
Eye Irritation Assumed Serious Irritant (GHS Category 2A)[4][5]Shields eyes from splashes or airborne particles that could cause significant, potentially lasting damage.
Specific Target Organ Toxicity May cause respiratory irritation or drowsiness[4][5]All handling and disposal steps must be performed in a certified chemical fume hood to prevent inhalation.

Required PPE Protocol:

  • Eye Protection: ANSI Z87.1 certified safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemical-resistant nitrile or neoprene gloves (minimum 0.11 mm thickness). Inspect gloves for integrity before each use.

  • Body Protection: A flame-resistant laboratory coat, fully buttoned.

  • Respiratory Protection: All handling of solid material or concentrated solutions must be conducted within a certified chemical fume hood to minimize inhalation risks.[6]

Part 2: Waste Segregation and Containment Protocol

The foundational principle of chemical waste management is rigorous segregation.[7] Mixing incompatible waste streams can lead to dangerous chemical reactions, and co-mingling different waste types (e.g., halogenated vs. non-halogenated) can significantly complicate and increase the cost of final disposal.

Step 1: Identify and Segregate Waste Streams

At the point of generation, you must segregate waste containing 3-methyl-4-phenyl-1,2-oxazole into distinct, compatible categories.[2]

  • Solid Waste:

    • Description: Includes unreacted reagent, contaminated weighing papers, pipette tips, and grossly contaminated disposable PPE (gloves, etc.).

    • Containment: Collect in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE) with a secure, sealable lid.[1]

  • Non-Halogenated Liquid Waste:

    • Description: Solutions of 3-methyl-4-phenyl-1,2-oxazole in solvents like ethanol, methanol, acetone, or ethyl acetate.

    • Containment: Use a dedicated, clearly labeled, and sealable hazardous waste container. Ensure the container material is compatible with the solvent. Never use a funnel that remains open to the atmosphere; containers must be kept closed except when adding waste.[3]

  • Halogenated Liquid Waste:

    • Description: Solutions of 3-methyl-4-phenyl-1,2-oxazole in solvents like dichloromethane (DCM) or chloroform.

    • Action: This stream MUST be kept separate from non-halogenated waste.[6] Collect in a dedicated, properly labeled container for halogenated organic waste.

  • Aqueous Waste:

    • Description: Dilute aqueous solutions from extractions or washes.

    • Action: Even small quantities of heterocyclic compounds can be harmful to aquatic life.[8] Do not pour any solution down the drain.[6][7] Collect in a dedicated aqueous waste container.

Part 3: Waste Accumulation and Labeling Workflow

All chemical waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA), which is under the direct control of laboratory personnel.[3][9][10]

Experimental Protocol: Waste Containerization and Labeling
  • Select an Appropriate Container:

    • Choose a container that is chemically compatible with the waste and is in good condition, free from cracks or damage.[3]

    • The container must have a secure, leak-proof screw-top cap.

  • Affix a Hazardous Waste Label:

    • As soon as the first drop of waste is added, the container must be labeled.

    • The label must clearly and legibly state the words "HAZARDOUS WASTE" .[3][10]

  • Detail the Contents:

    • List all chemical constituents by their full chemical name (no formulas or abbreviations).[3]

    • Provide an accurate percentage for each component, totaling 100%. For example:

      • 3-methyl-4-phenyl-1,2-oxazole: 5%

      • Methanol: 95%

  • Identify Hazards:

    • Clearly indicate the primary hazards associated with the waste mixture (e.g., Flammable, Toxic). This can be done using GHS pictograms or other hazard warning conventions recognized by your institution.[10]

  • Maintain Container Closure:

    • The waste container must be kept tightly closed at all times, except when you are actively adding waste.[3] This is a critical safety measure to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Utilize Secondary Containment:

    • Store the waste container within a secondary containment tray or bin to contain any potential leaks or spills.[9]

Part 4: Disposal Decision Workflow

The following diagram illustrates the logical process for the safe handling and disposal of 3-methyl-4-phenyl-1,2-oxazole waste.

G cluster_prep Phase 1: Preparation & Assessment cluster_accumulate Phase 2: Segregation & Accumulation cluster_disposal Phase 3: Final Disposition start Waste Generation (3-methyl-4-phenyl-1,2-oxazole) assess_hazard Assess Hazards (Consult SDS of Analogues, Institutional Guidance) start->assess_hazard don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazard->don_ppe characterize Characterize Waste Stream don_ppe->characterize solid Solid Waste (Contaminated materials, excess reagent) characterize->solid Solid liquid Liquid Waste (Solutions, reaction mixtures) characterize->liquid Liquid contain_solid Contain in Labeled Solid Waste Bin solid->contain_solid halogenated Halogenated Liquid Waste liquid->halogenated Contains Cl, Br, I? Yes non_halogenated Non-Halogenated Liquid Waste liquid->non_halogenated Contains Cl, Br, I? No contain_halo Contain in Labeled Halogenated Liquid Container halogenated->contain_halo contain_non_halo Contain in Labeled Non-Halogenated Liquid Container non_halogenated->contain_non_halo store Store in Satellite Accumulation Area (SAA) - Closed Container - Secondary Containment contain_solid->store contain_non_halo->store contain_halo->store request_pickup Container >90% Full? Request EHS Pickup store->request_pickup request_pickup->store No end Disposal by Licensed Waste Contractor request_pickup->end Yes

Sources

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